(2R,4S)-Hydroxy Itraconazole-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H38Cl2N8O5 |
|---|---|
分子量 |
726.7 g/mol |
IUPAC名 |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,2,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1/i1D,2D3,24D |
InChIキー |
ISJVOEOJQLKSJU-JIMCYHLESA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated analog of the active metabolite of the broad-spectrum antifungal agent, Itraconazole (B105839). This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It also explores the key signaling pathways associated with the parent compound, Itraconazole, providing a foundational understanding for research and development applications.
Core Chemical Identity
This compound is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, which is the major active metabolite of Itraconazole. The deuteration is specifically located on the sec-butyl side chain attached to the triazolone ring. This stable isotope labeling makes it an invaluable tool in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of the unlabeled metabolite.
The chemical structure is detailed as: IUPAC Name: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one.[1]
The eight deuterium (B1214612) atoms are strategically placed on the hydroxybutan-2-yl moiety, which is a site of metabolic activity.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of (2R,4S)-Hydroxy Itraconazole and its d8-labeled counterpart.
| Property | (2R,4S)-Hydroxy Itraconazole | This compound | Reference(s) |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₅ | C₃₅H₃₀D₈Cl₂N₈O₅ | [2] |
| Molecular Weight | 721.6 g/mol | 729.7 g/mol | [2][3] |
| Exact Mass | 720.2342 g/mol | 728.2844 g/mol | [2] |
| CAS Number | 112559-91-8 | 1217516-26-1 | [3][4] |
| Appearance | Solid | Solid | [4] |
| LogP (Computed) | 4.5 | 4.5 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1] |
| Hydrogen Bond Acceptor Count | 10 | 10 | [1] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics of the parent drug, Itraconazole, and its primary metabolite, hydroxy-itraconazole, are complex and exhibit high variability.[8] Following oral administration, Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy-itraconazole.[8] This metabolite is pharmacologically active, with plasma concentrations that can be twice as high as the parent compound at steady state.[8]
The antifungal activity of hydroxy-itraconazole is comparable to that of itraconazole against a wide range of fungi.[9]
Experimental Protocols
Proposed Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the published synthesis of the non-deuterated enantiomerically-pure (2R,4S,2′S,3′R)-hydroxyitraconazole, a plausible route would involve the use of a deuterated starting material for the side chain.[10]
Key Steps in the Convergent Synthesis (adapted for deuteration):
-
Preparation of the Dioxolane Moiety: Synthesis of the (2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine core structure as previously described.[10]
-
Preparation of the Deuterated Triazolone Side Chain: Alkylation of the triazolone precursor with a deuterated cyclic sulfate (B86663) derived from a stereochemically defined and deuterated alcohol (e.g., (3R)-butan-1,1,1,2,3,4,4,4-d8-ol).
-
Coupling Reaction: A palladium-catalyzed amination reaction to couple the dioxolane-piperazine core with the deuterated triazolone side chain to yield the final product, this compound.[10]
Bioanalytical Method: Quantification in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of Itraconazole and Hydroxy-Itraconazole in human plasma, using this compound as an internal standard.[11][12][13][14][15]
Workflow:
Caption: Bioanalytical workflow for plasma sample analysis.
Instrumentation and Conditions:
-
Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Biological Evaluation: Antifungal Susceptibility Testing
The in vitro antifungal activity of (2R,4S)-Hydroxy Itraconazole can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][16][17][18][19]
Workflow:
References
- 1. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | C35H38Cl2N8O5 | CID 108222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
(2R,4S)-Hydroxy Itraconazole-d8 certificate of analysis
An in-depth analysis of (2R,4S)-Hydroxy Itraconazole-d8 reveals its critical role as an internal standard for pharmacokinetic and bioequivalence studies of its parent drug, Itraconazole (B105839). This deuterated form of the major active metabolite of Itraconazole allows for precise quantification in biological matrices, aiding in drug development and clinical monitoring. This technical guide provides a comprehensive overview of the analytical methodologies, physicochemical properties, and relevant biological pathways associated with this compound.
This compound is the deuterium-labeled version of (2R,4S)-Hydroxy Itraconazole, which is the primary active metabolite of the antifungal agent Itraconazole.[1][2] The parent drug, Itraconazole, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form hydroxy itraconazole.[3][4] This metabolite is also biologically active, contributing to the overall antifungal effect.[3][5] Due to the potential for deuterium (B1214612) substitution to affect the pharmacokinetics and metabolic profiles of drugs, deuterated compounds like this are valuable tools in pharmaceutical research.[2][6]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a baseline for its use as a laboratory standard.
| Property | Value | Source |
| Molecular Formula | C35H30D8Cl2N8O5 | [1][6] |
| Molecular Weight | 729.68 g/mol | [1][6] |
| Exact Mass | 728.284 g/mol | [6][7] |
| CAS Number | 1217516-26-1 | [1][6] |
| Appearance | Solid | [6] |
| Purity | ≥98% (by HPLC) | [8] |
| Solubility | 10 mM in DMSO | [1] |
Analytical Quantification and Bioanalytical Methods
The quantification of Itraconazole and its hydroxy metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies.[9] this compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical behavior and distinct mass.
Quantitative LC-MS/MS Parameters
Below are typical parameters for the quantification of Hydroxy Itraconazole using its deuterated standard. The precursor to product ion transitions are essential for selective detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy Itraconazole | 721.2 / 716.5 | 408.3 / 402.6 |
| Hydroxy Itraconazole-d8 | 729.4 | 416.5 |
Data compiled from a validated LC-MS/MS method for quantification in human plasma.[9]
Performance of a Validated Bioanalytical Method
The following table summarizes the performance characteristics of a published LC-MS/MS assay for the simultaneous determination of Itraconazole and Hydroxy Itraconazole in human plasma.
| Parameter | Itraconazole | Hydroxy Itraconazole |
| Linearity Range | 0.301 - 151.655 ng/mL | 0.946 - 224.908 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL | 1.00 ng/mL |
| Mean Extraction Recovery | 52.07% | 53.73% |
| Internal Standard Recovery (d8) | - | 50.16% |
This data demonstrates the method's sensitivity and robustness for clinical applications.[4][9]
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following sections describe a typical workflow for the analysis of Hydroxy Itraconazole in a biological matrix using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To a 300 µL aliquot of a plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 50 µL of 50% orthophosphoric acid solution and vortex the sample for 30 seconds to ensure complete mixing.
-
Load the pre-treated sample onto a hydrophilic-lipophilic balance (HLB) SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reverse-phase column such as a Chromolith Speed Rod RP-18e (50 x 4.6 mm) or an Agilent Zorbax SB-C18 (2.1 x 50mm, 3.5 µm) is typically used.[9][10]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol (B129727) in a 20:80 (v/v) ratio is effective.[9]
-
Flow Rate: A flow rate of 0.500 mL/min is commonly employed.[10]
-
Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.
-
Mass Spectrometry Detection: The analysis is performed on a tandem mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.[11]
Visualization of Workflows and Pathways
Diagrams are provided to visually represent the experimental and biological processes.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 7. Hydroxy Itraconazole-d8 | LGC Standards [lgcstandards.com]
- 8. Hydroxy Itraconazole D8 [artisbiotech.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Hydroxy Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of deuterated hydroxy itraconazole (B105839), a critical internal standard for pharmacokinetic and metabolic studies of the antifungal agent itraconazole. Due to the limited availability of published synthetic protocols for deuterated hydroxy itraconazole, this document outlines a proposed, chemically robust synthetic pathway. The proposed route leverages established methods for the synthesis of the core itraconazole structure, combined with known techniques for the introduction of deuterium (B1214612) isotopes. This guide includes detailed, albeit theoretical, experimental protocols, tabulated data for key intermediates and the final product, and workflow diagrams to facilitate understanding and replication by researchers in drug development and medicinal chemistry.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent. Its major active metabolite, hydroxy itraconazole, contributes significantly to its overall therapeutic effect and also possesses potent antifungal activity. In clinical and preclinical studies, the accurate quantification of itraconazole and hydroxy itraconazole in biological matrices is crucial for understanding their pharmacokinetics, metabolism, and potential drug-drug interactions. Stable isotope-labeled internal standards, such as deuterated hydroxy itraconazole, are essential for achieving high accuracy and precision in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is ideal for correcting for matrix effects and variations in sample processing.
This guide focuses on the synthesis of deuterated hydroxy itraconazole, specifically with deuterium atoms incorporated into the sec-butyl side chain, as this is a common site for metabolic oxidation and a logical position for labeling to ensure the internal standard closely mimics the analyte's behavior.
Proposed Synthetic Pathway
The synthesis of deuterated hydroxy itraconazole can be approached by modifying the established synthetic routes for itraconazole. The key strategic step is the introduction of a deuterated alkylating agent to the triazolone precursor of the itraconazole side chain. The overall workflow can be visualized as the synthesis of three key building blocks followed by their coupling.
Caption: Proposed synthetic workflow for deuterated hydroxy itraconazole.
Data Presentation
The following tables summarize the expected properties of the key intermediates and the final deuterated product.
Table 1: Properties of Key Intermediates
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-Bromobutane-d5 | CH₃CD₂CD(Br)CH₃ | C₄H₄D₅Br | 142.06 | Deuterated alkylating agent. |
| Triazolone Precursor | [Structure] | C₂₁H₂₃N₅O₂ | 377.44 | Core heterocyclic structure. |
| Deuterated Itraconazole-d5 | [Structure] | C₃₅H₃₃D₅Cl₂N₈O₄ | 710.69 | Intermediate before hydroxylation. |
Table 2: Properties of Deuterated Hydroxy Itraconazole Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Deuterium Incorporation |
| Hydroxy Itraconazole-d4 | C₃₅H₃₄D₄Cl₂N₈O₅ | 725.68 | 4 |
| Hydroxy Itraconazole-d5 | C₃₅H₃₃D₅Cl₂N₈O₅ | 726.69 | 5 |
| Hydroxy Itraconazole-d8 | C₃₅H₃₀D₈Cl₂N₈O₅ | 729.72 | 8 |
Experimental Protocols
The following are proposed, detailed experimental protocols for the key steps in the synthesis of deuterated hydroxy itraconazole. These are based on established chemical reactions and should be adapted and optimized by experienced synthetic chemists.
Synthesis of Deuterated 2-Bromobutane (e.g., 2-Bromobutane-d5)
This protocol describes the conversion of a commercially available deuterated alcohol to the corresponding alkyl bromide, a key reagent for introducing the deuterated side chain.
Caption: Experimental workflow for the synthesis of deuterated 2-bromobutane.
Materials:
-
2-Butanol-d6 (or other appropriately deuterated isotopologue)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2-butanol-d6.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (0.33 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture over ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-bromobutane-d5.
Alkylation of the Triazolone Precursor
This step involves the N-alkylation of the triazolone core with the newly synthesized deuterated 2-bromobutane.
Materials:
-
4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Deuterated 2-bromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the triazolone precursor in DMF, add potassium carbonate.
-
Add the deuterated 2-bromobutane to the mixture.
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the deuterated itraconazole precursor.
Coupling to form Deuterated Itraconazole
This is the final coupling step to assemble the core structure of itraconazole.
Materials:
-
Deuterated itraconazole precursor from step 4.2
-
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate
-
Sodium hydroxide (B78521)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the deuterated itraconazole precursor and the dioxolane methanesulfonate in DMF.
-
Add powdered sodium hydroxide to the solution.
-
Stir the mixture at 50-60 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/isopropanol) to obtain deuterated itraconazole.
Synthesis of Deuterated Hydroxy Itraconazole
The final step is the hydroxylation of the deuterated itraconazole. This can be achieved through biotransformation using human liver microsomes or through a multi-step chemical synthesis involving the introduction of a hydroxyl group on a deuterated side chain precursor prior to its coupling to the triazolone core. The latter is a more controlled and scalable approach for producing a chemical standard.
A plausible chemical synthesis would involve starting with a deuterated precursor that already contains a protected hydroxyl group, such as a deuterated 3-hydroxy-2-butanone derivative. This would then be used to construct the deuterated sec-butyl side chain with the hydroxyl group in the correct position. This advanced multi-step synthesis is beyond the scope of this introductory guide but represents the most likely industrial route to these standards.
Conclusion
The synthesis of deuterated hydroxy itraconazole is a challenging but essential task for the development of robust bioanalytical methods. This guide provides a feasible, proposed synthetic pathway based on established chemical principles. The successful execution of this synthesis will provide researchers with a vital tool for the accurate quantification of itraconazole and its major active metabolite, thereby supporting further clinical and pharmacological investigations of this important antifungal agent. Researchers undertaking this synthesis should have a strong background in synthetic organic chemistry and access to appropriate analytical instrumentation for characterization and purity assessment.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8
This compound is the deuterated form of (2R,4S)-Hydroxy Itraconazole (B105839), the primary and biologically active metabolite of the broad-spectrum antifungal agent, Itraconazole.[1][2][3] Due to its structural similarity and mass difference from the non-deuterated form, it serves as an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and therapeutic drug monitoring studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, ensuring accurate and precise quantification by minimizing analytical variability.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are essential for method development, particularly in mass spectrometry and chromatography.
| Property | Value |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ |
| Molecular Weight | 729.68 g/mol |
| Exact Mass | 728.284 g/mol |
| CAS Number | 1217516-26-1 |
| Stereocenters | 2 (Defined) |
| Appearance | Solid |
Biological Pathway: Metabolism of Itraconazole
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][7] The major metabolic pathway is the hydroxylation of the sec-butyl side chain, which results in the formation of Hydroxy Itraconazole. This metabolite is not only abundant, with plasma concentrations often exceeding that of the parent drug, but it also retains significant antifungal activity.[3] Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole, are also formed and contribute to the overall pharmacological profile and drug-drug interaction potential of Itraconazole.[2][8]
Metabolic pathway of Itraconazole via CYP3A4.
Quantitative Analytical Data
This compound is primarily used as an internal standard in LC-MS/MS methods. Below are tables summarizing typical mass transitions and chromatographic conditions reported in the literature for the analysis of Hydroxy Itraconazole.
Table 1: Mass Spectrometry Parameters
This table presents the multiple reaction monitoring (MRM) transitions commonly used for the detection and quantification of Hydroxy Itraconazole and its deuterated internal standards. The quantifier transition is the primary ion pair used for concentration calculations, while the qualifier provides additional confirmation of the analyte's identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Note |
| Hydroxy Itraconazole | 721.6 | 408.3 | ESI+ | Quantifier[4] |
| 721.6 | 430.1 | ESI+ | Qualifier[4] | |
| 721.2 | 408.3 | ESI+ | Quantifier[9] | |
| Hydroxy Itraconazole-d5 | 726.6 | 413.3 | ESI+ | Internal Standard[4] |
| Hydroxy Itraconazole-d8 | Not explicitly stated | Not explicitly stated | ESI+ | Internal Standard[5] |
Note: While a specific transition for the d8 variant was not found in the searched literature, it would be expected to have a precursor ion of approximately 729.7 m/z with a corresponding +8 Da shift in its major fragment ion compared to the non-deuterated version.
Table 2: Chromatographic Conditions
The following table outlines typical liquid chromatography parameters for the separation of Hydroxy Itraconazole from its parent compound and other matrix components.
| Parameter | Condition 1[4] | Condition 2[9] |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm | Not specified |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid | Not specified |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) | Not specified |
| Flow Rate | 0.500 mL/min | Not specified |
| Gradient | 40% B, ramp to 95% B over 2.5 min | Not specified |
| Run Time | 4 minutes | 2 minutes |
| Retention Time | 1.8 minutes | Not specified |
Experimental Protocols
Accurate quantification of Hydroxy Itraconazole requires robust sample preparation to remove interfering substances from the biological matrix, typically human plasma.
Plasma Sample Preparation
Two common methods for sample extraction are Protein Precipitation and Solid Phase Extraction.
-
Protein Precipitation (PPT): This is a rapid and straightforward method.[4][10]
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (this compound in methanol).
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile with 0.5% formic acid).[4]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Solid Phase Extraction (SPE): This method provides a cleaner sample extract compared to PPT.[5]
-
Add 50 µL of the internal standard working solution to 300 µL of each plasma sample.
-
Add 50 µL of 50% orthophosphoric acid solution and vortex.
-
Condition an SPE cartridge (specific type depends on the method) with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
LC-MS/MS Analysis Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
Workflow for bioanalysis using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for drug development and clinical research involving Itraconazole. Its use as an internal standard in LC-MS/MS assays allows for highly accurate, precise, and robust quantification of the active metabolite, Hydroxy Itraconazole, in complex biological matrices. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working to optimize antifungal therapies and understand the pharmacokinetics of Itraconazole.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for (2R,4S)-Hydroxy Itraconazole-d8
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the isotopic purity of deuterated standards is a critical quality attribute. This is particularly true for compounds like (2R,4S)-Hydroxy Itraconazole-d8, a deuterated analog of a major active metabolite of the antifungal agent itraconazole (B105839). Utilized as an internal standard in pharmacokinetic and metabolic studies, its isotopic composition must be rigorously characterized to ensure the accuracy and reliability of quantitative bioanalysis. This technical guide provides a comprehensive overview of the methodologies employed to determine the isotopic purity of this compound, complete with detailed experimental protocols and data presentation frameworks.
The Imperative of Isotopic Purity
Deuterated drugs and internal standards are synthesized by replacing hydrogen atoms with deuterium (B1214612). However, the synthesis process is rarely perfect, leading to a distribution of isotopologues, which are molecules that differ only in their isotopic composition. For this compound, this means the presence of molecules with fewer than eight deuterium atoms (d0 to d7) alongside the desired d8 species. The relative abundance of these isotopologues determines the isotopic purity. Accurate determination of this purity is crucial as it directly impacts the precision of isotope dilution mass spectrometry, a gold-standard bioanalytical technique.[1][2]
Characterization of Isotopic Purity: A Dual-Pronged Approach
The primary analytical techniques for assessing the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Each method provides unique and complementary information.
Table 1: Summary of Isotopic Purity Data for this compound
| Parameter | Method | Result |
| Isotopic Distribution | ||
| % d8 | Mass Spectrometry | Data to be populated by user |
| % d7 | Mass Spectrometry | Data to be populated by user |
| % d6 | Mass Spectrometry | Data to be populated by user |
| % d5 | Mass Spectrometry | Data to be populated by user |
| % d4 | Mass Spectrometry | Data to be populated by user |
| % d3 | Mass Spectrometry | Data to be populated by user |
| % d2 | Mass Spectrometry | Data to be populated by user |
| % d1 | Mass Spectrometry | Data to be populated by user |
| % d0 (unlabeled) | Mass Spectrometry | Data to be populated by user |
| Deuterium Incorporation | ||
| Overall %D | Mass Spectrometry | Data to be populated by user |
| Positional Purity | NMR Spectroscopy | Data to be populated by user |
| Chemical Purity | ||
| Chemical Purity | HPLC-UV/MS | Data to be populated by user |
Experimental Protocols
Mass Spectrometric Analysis for Isotopic Distribution
High-resolution mass spectrometry is the cornerstone for determining the isotopic distribution of this compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it can resolve the different isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[4][5]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.
LC-HRMS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer Mode: Full scan mode with a resolution of at least 30,000.
-
Scan Range: m/z 700-750.
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated molecular ions of each isotopologue ([M+H]⁺), from d0 to d8.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
NMR Spectroscopy for Positional Purity and Confirmation
While mass spectrometry provides the distribution of isotopes, NMR spectroscopy, particularly ¹H and ²H NMR, is essential for confirming the location of the deuterium labels and assessing positional purity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of signals at the expected positions of deuteration confirms successful labeling.
-
Integration of the residual proton signals at these positions can be used to estimate the percentage of non-deuterated species at each site.
²H NMR Protocol:
-
Acquire a ²H NMR spectrum.
-
Signals in the ²H spectrum will correspond to the positions of deuterium incorporation, confirming the labeling sites.
Data Analysis: Compare the ¹H and ²H NMR spectra with the spectrum of the non-deuterated (2R,4S)-Hydroxy Itraconazole standard to confirm the positions and extent of deuteration.
Conclusion
The rigorous determination of the isotopic purity of this compound is a non-negotiable step in its qualification as an internal standard for high-stakes bioanalytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a complete picture of its isotopic composition, ensuring the integrity of the quantitative data generated using this critical reagent. The methodologies outlined in this guide serve as a robust framework for researchers to confidently assess the quality of their deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8: Properties, Biological Activity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,4S)-Hydroxy Itraconazole-d8, a deuterated active metabolite of the antifungal agent Itraconazole (B105839). This document details its molecular characteristics, biological functions with a focus on the Hedgehog signaling pathway, and standardized experimental protocols for its analysis.
Core Physicochemical Properties
This compound is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole.[1][2] The inclusion of deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated parent compound. This isotopic labeling is particularly useful in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C35H30D8Cl2N8O5 | 729.68[1][4][5] | 1217516-26-1[1][4] |
| (2R,4S)-Hydroxy Itraconazole | C35H38Cl2N8O5 | 721.6[6] | 112559-91-8[6] |
| Itraconazole | C35H38Cl2N8O4 | 705.6[7] | 84625-61-6 |
Biological Activity and Signaling Pathways
Hydroxy Itraconazole is the major active metabolite of Itraconazole and exhibits a comparable antifungal potency.[8] Beyond its antifungal properties, Itraconazole and its hydroxy metabolite have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[9][10][11]
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tumorigenesis. The mechanism of inhibition by Itraconazole involves the Smoothened (SMO) protein, a key component of the Hh pathway.[9][12]
In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, keeping the signaling cascade inactive. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors.[9][12] Itraconazole acts by binding to the SMO protein at a site distinct from other known SMO antagonists like cyclopamine.[9][12] This binding prevents the ciliary accumulation of SMO that is induced by Hh stimulation, thereby blocking the downstream activation of the pathway.[9]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (MTT Assay)
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of Hydroxy Itraconazole against various fungal species using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13]
1. Fungal Strains and Culture Conditions:
-
Fungi: Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans.[13]
-
Media: Brain Heart Infusion (BHI) broth, Yeast Nitrogen Base (YNBG) medium, Sabouraud Glucose Broth (SAB), or Synthetic Amino Acid Medium, Fungal (SAAMF) can be used, as MIC values may vary depending on the medium.[13]
-
Incubation: Incubate cultures at an appropriate temperature (e.g., 35°C) for 24-48 hours.
2. Preparation of Drug Solutions:
-
Prepare a stock solution of Hydroxy Itraconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the chosen culture medium to achieve the desired concentration range.
3. Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each drug dilution to the respective wells.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Incubate the plate at 35°C for 48-72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in sterile phosphate-buffered saline) to each well and incubate for a further 4 hours.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in absorbance compared to the growth control.
Pharmacokinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative determination of Hydroxy Itraconazole in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction): [14]
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Alkalinize the plasma sample with a suitable buffer.
-
Add 5 mL of an extraction solvent mixture (e.g., 2,2,4-trimethylpentane (B7799088) and dichloromethane, 3:2 v/v).[14]
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (1:1, v/v), adjusted to pH 3.0.[14]
-
Flow Rate: 0.9 mL/min.[14]
-
Detection: Fluorescence detection with excitation at 260 nm and emission at 365 nm.[14]
-
Injection Volume: 50 µL.
3. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of Hydroxy Itraconazole to the internal standard against the concentration of the calibrators.
-
The concentration of Hydroxy Itraconazole in the plasma samples is determined by interpolating their peak area ratios from the calibration curve. The limit of quantification for hydroxyitraconazole (B3325177) can be as low as 6 ng/ml.[14]
Quantitative Data Summary
The in vitro antifungal activity of Hydroxy Itraconazole has been evaluated against various fungal pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | MIC (mg/L) | Reference |
| Candida albicans | 0.019 | [6] |
| Aspergillus fumigatus | 0.078 | [6] |
| Cryptococcus neoformans | 0.078 | [6] |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture medium used.[13] Generally, the antifungal activity of itraconazole is considered equal to or greater than that of hydroxy-itraconazole against most fungi.[13]
This technical guide provides foundational information for researchers and professionals working with this compound. The detailed protocols and pathway information are intended to facilitate further research and development in the fields of mycology, oncology, and pharmaceutical sciences.
References
- 1. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium-Labeled Itraconazole Metabolites for Researchers and Drug Development Professionals
December 10, 2025
Introduction
Itraconazole (B105839), a broad-spectrum triazole antifungal agent, undergoes extensive metabolism in vivo, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The resulting metabolites, particularly hydroxyitraconazole (B3325177), exhibit significant antifungal activity and contribute to the overall therapeutic and toxicological profile of the parent drug.[4] For researchers and professionals in drug development, the accurate quantification of itraconazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and understanding drug-drug interactions.
Deuterium-labeled analogues of itraconazole and its metabolites serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[2][5] The introduction of deuterium (B1214612) atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring co-elution and similar ionization efficiency.[2] This guide provides an in-depth overview of deuterium-labeled itraconazole metabolites, including their metabolic pathways, methods for their synthesis and analysis, and relevant quantitative data.
Itraconazole Metabolism
The primary metabolic pathway of itraconazole involves oxidation by CYP3A4, leading to the formation of several key metabolites.[6][7] The major and most well-studied metabolite is hydroxyitraconazole (OH-ITZ) , which is pharmacologically active.[4] Other significant metabolites include keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ) .[8][9] The metabolism of itraconazole is stereoselective, with certain stereoisomers of the parent drug being more readily metabolized than others.[8]
A visual representation of the primary metabolic pathway is provided below.
Synthesis of Deuterium-Labeled Itraconazole Metabolites
While specific, detailed synthesis protocols for deuterium-labeled itraconazole metabolites are often proprietary, the general principles of deuterium labeling can be applied. These methods typically involve either direct hydrogen-deuterium exchange on the final molecule or a related intermediate, or the use of deuterated reagents in a multi-step synthesis.
General Strategies for Deuteration:
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O).[10][11] This can be an effective way to introduce deuterium at specific positions, particularly at benzylic or activated C-H bonds.
-
Use of Deuterated Reagents: A more precise method involves incorporating deuterium-containing building blocks during the chemical synthesis of the target molecule. For example, deuterated alkylating agents or deuterated reducing agents can be used to introduce deuterium at specific, non-exchangeable positions.
Conceptual Synthetic Workflow for a Deuterated Itraconazole Analogue:
The synthesis of itraconazole and its analogues has been reported in the literature.[12][13][14][15][16] A plausible approach to introduce deuterium would be to modify these existing synthetic routes. For instance, to synthesize a deuterated version of the sec-butyl side chain, a deuterated butanone could be used as a starting material in the formation of the triazolinone ring.
The following diagram illustrates a conceptual workflow for the synthesis and purification of a deuterium-labeled internal standard.
Experimental Protocols: Bioanalysis of Itraconazole and its Metabolites
The use of deuterium-labeled internal standards is central to the accurate quantification of itraconazole and its metabolites in biological matrices by LC-MS/MS.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting itraconazole and its metabolites from plasma samples.
-
To 100 µL of a plasma sample in a microcentrifuge tube, add an appropriate amount of the deuterated internal standard solution (e.g., itraconazole-d5 and hydroxyitraconazole-d5 in methanol).
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative set of conditions for the analysis of itraconazole and hydroxyitraconazole.
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters I-Class) |
| Column | C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.500 mL/min |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the starting conditions. |
| Column Temp. | 40°C |
| Autosampler Temp. | 15°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Table 1: Representative LC-MS/MS Conditions
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate precursor and product ion transitions is critical for the selectivity and sensitivity of the LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 707.6 | 392.1 |
| Itraconazole-d5 | 710.6 | 397.1 |
| Hydroxyitraconazole | 721.6 | 408.3 |
| Hydroxyitraconazole-d5 | 726.6 | 413.3 |
Table 2: Example MRM Transitions for Itraconazole and its Deuterated Analogues [17]
The workflow for a typical bioanalytical experiment is depicted below.
Quantitative Data: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for itraconazole and hydroxyitraconazole from various studies in healthy volunteers.
Single Dose Administration
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Cmax (ng/mL) | 157 ± 70 | 333 ± 103 | [18] |
| Tmax (hr) | 4.4 ± 1.1 | 4.8 ± 1.0 | [18] |
| AUC₀₋₇₂ (ng·h/mL) | 2378 ± 1109 | 7411 ± 2549 | [18] |
| t½ (hr) | 25.1 ± 6.0 | 11.9 ± 2.6 | [18] |
Table 3: Pharmacokinetic Parameters Following a Single 100 mg Oral Dose
Multiple Dose Administration (Steady State)
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Css,max (ng/mL) | 788 ± 415 | 1481 ± 535 | [18] |
| Css,min (ng/mL) | 487 ± 290 | 1147 ± 423 | [18] |
| Css,ave (ng/mL) | 620 ± 344 | 1297 ± 467 | [18] |
| AUC₀₋₂₄ (ng·h/mL) | 14887 ± 8246 | 31131 ± 11202 | [18] |
| t½ (hr) | 64.1 ± 42.6 | 13.7 ± 2.5 | [18] |
Table 4: Pharmacokinetic Parameters at Steady State Following 100 mg Daily for 7 Days
Broader Biological Activity: Signaling Pathway Inhibition
Beyond its antifungal properties, itraconazole has been shown to inhibit key signaling pathways involved in cancer progression, namely the Hedgehog and angiogenesis pathways.[19]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers. Itraconazole has been found to inhibit this pathway by acting on the Smoothened (SMO) protein, a key component of the Hh signaling cascade.[20][21]
Anti-Angiogenesis Activity
Itraconazole has also been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[22][23] It exerts its anti-angiogenic effects through multiple mechanisms, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking, which impairs downstream signaling.[24]
Conclusion
Deuterium-labeled itraconazole metabolites are indispensable tools for the accurate and precise quantification of itraconazole and its active metabolites in complex biological matrices. This guide has provided a comprehensive overview of the metabolic pathways of itraconazole, outlined the principles behind the synthesis of its deuterated analogues, and detailed robust bioanalytical methods. The provided quantitative pharmacokinetic data and visualization of itraconazole's effects on key signaling pathways further underscore the multifaceted nature of this compound. For researchers in drug metabolism, pharmacokinetics, and oncology, a thorough understanding of these aspects is essential for advancing both infectious disease and cancer research.
References
- 1. sketchviz.com [sketchviz.com]
- 2. youtube.com [youtube.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A highly efficient synthesis of itraconazole intermediates and their analogues [inis.iaea.org]
- 13. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Synthesis and Evaluation of Itraconazole Analogues for the Treatment o" by Jennifer Pace [digitalcommons.lib.uconn.edu]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. graphviz.org [graphviz.org]
- 18. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Itraconazole - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. irl.umsl.edu [irl.umsl.edu]
- 24. Population pharmacokinetics of itraconazole and its active metabolite hydroxy-itraconazole in paediatric cystic fibrosis and bone marrow transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Properties of Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely utilized for the treatment and prophylaxis of fungal infections. Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] Among these, hydroxy itraconazole (OH-ITZ) is the major and most significant metabolite.[3] This is because hydroxy itraconazole is not an inactive byproduct; it possesses in vitro antifungal activity comparable to the parent compound, itraconazole.[1][4][5] Consequently, the plasma concentrations of hydroxy itraconazole are often higher than those of itraconazole itself, contributing significantly to the overall therapeutic and potential toxic effects of the drug.[1][6] A thorough understanding of the pharmacokinetic profile of hydroxy itraconazole is therefore critical for dose optimization, therapeutic drug monitoring, and predicting drug-drug interactions.
This technical guide provides an in-depth overview of the core pharmacokinetic properties of hydroxy itraconazole, including its formation, distribution, and elimination. It presents quantitative data in a structured format, details common experimental protocols for its analysis, and visualizes key pathways and workflows to support research and development efforts.
Formation and Metabolism
Hydroxy itraconazole is formed through the hydroxylation of the 1-methylpropyl substituent of itraconazole.[7] This metabolic conversion is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, both in the liver and intestine.[4][8] The formation process can become saturated, leading to a non-linear relationship between the itraconazole dose and the resulting plasma concentration of the hydroxy metabolite.[9]
Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4, which can lead to significant drug-drug interactions.[8][10] The inhibition of CYP3A4 by the newly formed hydroxy itraconazole can affect the metabolism of the parent drug, contributing to its dose-dependent pharmacokinetics.[8] Hydroxy itraconazole itself is further metabolized, alongside other itraconazole metabolites like keto-itraconazole and N-desalkyl-itraconazole, also primarily through CYP3A4-mediated pathways.[2][3]
Pharmacokinetic Parameters
The pharmacokinetic profile of hydroxy itraconazole is intrinsically linked to that of its parent compound. Due to non-linear pharmacokinetics, both compounds accumulate in plasma upon multiple dosing.[1] Steady-state concentrations for itraconazole are typically reached after about 48 hours, whereas hydroxy itraconazole may require up to 7 days to reach a steady state.[11] Plasma concentrations of the metabolite are generally higher than the parent drug, with reported ratios of hydroxy itraconazole to itraconazole varying widely, with a median of approximately 1.7.[12][13]
Distribution
Hydroxy itraconazole, similar to itraconazole, is highly protein-bound in plasma, primarily to albumin (99.6% for the hydroxy-metabolite).[1] Only a very small fraction of the drug exists in its unbound, pharmacologically active form.[1] However, recent studies indicate that the unbound fraction of hydroxy itraconazole in vivo may be significantly higher than that of itraconazole.[14] One study found the average percent free fraction was 0.251% for hydroxy itraconazole compared to 0.024% for itraconazole.[14] This resulted in free plasma concentrations of the metabolite that were approximately 10-fold higher than the parent drug, suggesting hydroxy itraconazole may contribute more significantly to in vivo antifungal efficacy.[14]
Like its parent compound, hydroxy itraconazole is lipophilic and expected to be extensively distributed into tissues, with concentrations in tissues like the lung, kidney, and liver being several times higher than in plasma.[1][5]
Elimination
Itraconazole is primarily eliminated through hepatic metabolism, with less than 1% of an intravenous dose being excreted as the parent drug or hydroxy itraconazole in the urine.[1] The majority of the dose is excreted as inactive metabolites in the urine (about 35%) and feces (about 54%).[1] The elimination half-life of hydroxy itraconazole is dose-dependent and similar to that of itraconazole, increasing with higher doses and upon reaching steady state.[15]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for hydroxy itraconazole and its parent drug, itraconazole, derived from studies in healthy subjects and specific patient populations.
Table 1: Pharmacokinetic Parameters in Healthy Adults (Single and Multiple Dosing)
| Parameter | Itraconazole | Hydroxy Itraconazole | Study Conditions |
|---|---|---|---|
| Half-life (t½) | Increases from ~44h to >150h | Dose-dependent increase | Multiple ascending doses (100 mg to 300 mg) at steady state.[15] |
| AUC | Dose-dependent | Dose-dependent | Single and multiple ascending dose studies.[15] |
| Plasma Protein Binding | 99.8% | 99.6% | Bound primarily to albumin.[1] |
| Unbound Fraction (fu) | 3.6% ± 0.3% | 0.5% ± 0.2% | In vitro study using ultracentrifugation.[3] |
| Unbound Fraction (fu) in vivo | 0.024% ± 0.016% | 0.251% ± 0.109% | Study in adult patients receiving oral itraconazole.[14] |
Table 2: Steady-State Concentrations in Specific Populations
| Population | Itraconazole Cmin (mg/L) | Hydroxy Itraconazole Cmin (mg/L) | Dosing Regimen |
|---|
| Hematopoietic Cell Transplant Recipients | 0.79 (±0.35) | 1.31 (±0.29) | 200 mg IV NCF, once daily.[16] |
Note: AUC = Area Under the Curve, Cmin = Trough Concentration, NCF = NanoCrystal Formulation. Values are presented as reported in the cited literature and may vary based on formulation, patient population, and analytical method.
Experimental Protocols: Quantification in Human Plasma
The accurate quantification of hydroxy itraconazole is essential for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[11][12][17]
Detailed Methodology for LC-MS/MS Analysis
This protocol outlines a typical workflow for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma.[17]
1. Sample Preparation: Solid-Supported Liquid Extraction (SLE)
-
Objective: To isolate the analytes from plasma proteins and other interfering substances.
-
Procedure:
-
Pipette 150 µL of human plasma (calibrators, quality controls, or unknown samples) into a 96-well plate.
-
Add an internal standard solution to each well.
-
Load the entire sample onto a solid-supported liquid extraction plate/cartridge.
-
Allow the sample to absorb for 5-10 minutes.
-
Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the analytes.
-
Collect the eluate in a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
2. Chromatographic Separation: Reversed-Phase HPLC
-
Objective: To separate hydroxy itraconazole from itraconazole and other endogenous components before detection.
-
Typical Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40 - 50°C.
-
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide sensitive and selective detection and quantification of the analytes.
-
Typical Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Itraconazole: m/z 705.2 → 392.3
-
Hydroxy Itraconazole: m/z 721.2 → 408.3
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy are optimized for maximum signal intensity.
-
4. Quantification
-
Calibration Curve: A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
Regression Model: A weighted linear regression (e.g., 1/x²) is typically used to fit the curve.[17]
-
Concentration Range: A validated range could be 5-2500 ng/mL for both itraconazole and hydroxy itraconazole.[17]
Clinical Significance and Conclusion
Hydroxy itraconazole is a pharmacologically active metabolite that is central to the efficacy and safety profile of itraconazole therapy. Its plasma concentrations often exceed those of the parent drug and contribute substantially to the overall antifungal effect.[5][6] The shared and competitive metabolism via CYP3A4, coupled with the potent inhibitory effects of both the parent and metabolite, underscores the high potential for drug-drug interactions.[8][10] Furthermore, the marked inter-patient variability in the metabolism of itraconazole highlights the importance of therapeutic drug monitoring.[6] Given that the antifungal potency of itraconazole and its hydroxy metabolite are largely similar, monitoring the concentration of both compounds provides a more accurate assessment of the total antifungal activity in a patient.[7][13] Future research and clinical practice should continue to consider the combined concentrations of itraconazole and hydroxy itraconazole to optimize dosing strategies and ensure therapeutic success.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itraconazole and hydroxyitraconazole | Synnovis [synnovis.co.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Metabolism of Itraconazole by CYP3A4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) (ITZ) is a potent triazole antifungal agent that is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Marketed as a mixture of four cis-stereoisomers, itraconazole's interaction with CYP3A4 is complex and highly dependent on its stereochemistry.[1][3] This technical guide provides a comprehensive overview of the stereospecific metabolism of itraconazole by CYP3A4, focusing on the quantitative aspects of these interactions, detailed experimental methodologies, and visual representations of the metabolic pathways. Understanding this stereoselectivity is critical for predicting drug-drug interactions, optimizing therapeutic efficacy, and minimizing potential toxicities.
Data Summary: Quantitative Analysis of Itraconazole Stereoisomer Interactions with CYP3A4
The following tables summarize the key quantitative data on the binding affinity, metabolism kinetics, and inhibitory potency of itraconazole stereoisomers and their metabolites with CYP3A4.
Table 1: Binding Affinity of Itraconazole Stereoisomers to CYP3A4 [3][4]
| Stereoisomer | Ks (nM) |
| (2R,4S,2’R)-ITZ | 2.2 |
| (2R,4S,2’S)-ITZ | 10.6 |
| (2S,4R,2’R)-ITZ | Not Reported |
| (2S,4R,2’S)-ITZ | Not Reported |
Ks represents the spectral dissociation constant, indicating the affinity of the substrate for the enzyme.
Table 2: Inhibition of CYP3A4-mediated Midazolam Hydroxylation by Itraconazole Stereoisomers [1][3][4][5][6][7]
| Stereoisomer | IC50 (nM) |
| cis-Isomers | |
| (2R,4S,2’R)-ITZ | 3.7 |
| (2R,4S,2’S)-ITZ | 14.8 |
| (2S,4R,2’R)-ITZ | Not Reported |
| (2S,4R,2’S)-ITZ | Not Reported |
| trans-Isomers | |
| All four trans-isomers | 16-26 |
| Metabolites | |
| Hydroxy-ITZ (OH-ITZ) | 4.6 |
| Keto-ITZ | 7.0 |
| N-desalkyl-ITZ (ND-ITZ) | 0.4 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 3: Kinetic Parameters for the Metabolism of Itraconazole and its Metabolites by CYP3A4 [8]
| Substrate | Unbound Km (nM) | Unbound Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4) |
| Itraconazole (ITZ) | 3.9 | 69.3 |
| Hydroxy-ITZ (OH-ITZ) | 27 | 19.8 |
| Keto-ITZ | 1.4 | 62.5 |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. CLint represents the intrinsic metabolic clearance.
Key Metabolic Pathways
The metabolism of itraconazole by CYP3A4 proceeds via two main stereoselective pathways: hydroxylation of the sec-butyl side chain and scission of the dioxolane ring.
Hydroxylation Pathway
This pathway is highly stereoselective, with only two of the four cis-stereoisomers, (2R,4S,2’R)-ITZ and (2R,4S,2’S)-ITZ, being significantly metabolized.[1][3][5][6] This leads to the sequential formation of hydroxy-itraconazole (OH-ITZ), keto-itraconazole, and N-desalkyl-itraconazole (ND-ITZ).[1][2] The other two cis-stereoisomers, (2S,4R,2'R)-ITZ and (2S,4R,2'S)-ITZ, do not undergo this metabolic transformation to a significant extent.[3][4]
Dioxolane Ring Scission
A novel metabolic pathway for both cis- and trans-itraconazole (B194000) stereoisomers involves the CYP3A4-mediated scission of the dioxolane ring.[1][5][6] This pathway produces two main metabolites and is a common clearance route for all itraconazole stereoisomers and their hydroxylated metabolites.[1]
Experimental Protocols
Metabolite Identification from in vitro Incubations
Objective: To identify the metabolites of itraconazole stereoisomers formed by CYP3A4.
Methodology:
-
Incubation Mixture:
-
Itraconazole stereoisomer (1 µM)
-
CYP3A4 Supersomes (100 pmol)
-
Potassium phosphate (B84403) buffer (KPi), pH 7.4 (final volume 0.5 mL)
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 1 hour.
-
Include control incubations without NADPH and without Supersomes.
-
-
Reaction Termination and Extraction:
-
Quench the reaction with 1 mL of ethyl acetate.
-
-
Analysis:
Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the inhibitory potency of itraconazole stereoisomers and their metabolites on CYP3A4 activity.
Methodology:
-
Reaction Mixture:
-
Human liver microsomes or recombinant CYP3A4.
-
Midazolam (a CYP3A4 probe substrate) at a concentration below its Km.
-
Varying concentrations of the itraconazole stereoisomer or metabolite (inhibitor).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Analysis:
-
Measure the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.[8]
-
Enzyme Kinetics (Km and CLint Determination)
Objective: To determine the kinetic parameters for the metabolism of itraconazole and its primary metabolites by CYP3A4.
Methodology:
-
Substrate Depletion Approach:
-
Incubate itraconazole or its metabolites (OH-ITZ, keto-ITZ) at various concentrations with CYP3A4.
-
Collect samples at multiple time points.
-
-
Analysis:
-
Quantify the remaining concentration of the substrate at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of substrate depletion at each initial substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the intrinsic clearance (CLint) as Vmax / Km.[8]
-
Conclusion
The metabolism of itraconazole by CYP3A4 is a highly stereospecific process. Only two of the four clinically administered cis-stereoisomers are significantly metabolized through the hydroxylation pathway, leading to the formation of active and inhibitory metabolites.[3] In contrast, dioxolane ring scission is a common metabolic pathway for all stereoisomers.[1] The profound differences in the metabolic profiles and inhibitory potencies of the itraconazole stereoisomers underscore the importance of considering stereochemistry in drug development and clinical pharmacology. This detailed understanding is crucial for accurately predicting drug-drug interactions and for the rational design of new therapeutic agents with improved metabolic stability and safety profiles.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Stereospecific metabolism of itra... preview & related info | Mendeley [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Contributors: A Technical Guide to the Role of Itraconazole Metabolites in CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Itraconazole (B105839) (ITZ), a potent triazole antifungal agent, is a well-established and clinically significant inhibitor of Cytochrome P450 3A4 (CYP3A4), the most abundant drug-metabolizing enzyme in humans.[1][2] This inhibition forms the basis of numerous drug-drug interactions (DDIs), a critical consideration in clinical practice and drug development.[3] However, the inhibitory profile of itraconazole is not solely attributable to the parent compound. Its major metabolites, namely hydroxyitraconazole (B3325177) (OH-ITZ), ketoitraconazole (keto-ITZ), and N-desalkylitraconazole (ND-ITZ), are also potent inhibitors of CYP3A4, contributing significantly to the overall inhibitory effect observed in vivo.[4][5][6][7] In fact, studies have shown that accounting for these circulating metabolites substantially improves the accuracy of in vitro to in vivo extrapolation of CYP3A4 inhibition.[5][6][8][9] It is estimated that the metabolites of itraconazole can account for approximately 50% of the total CYP3A4 inhibition.[10][11]
This technical guide provides an in-depth analysis of the contribution of itraconazole's metabolites to CYP3A4 inhibition, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Quantitative Assessment of CYP3A4 Inhibition
The inhibitory potency of itraconazole and its metabolites against CYP3A4 has been quantified in vitro, providing crucial data for predicting the extent of drug-drug interactions. The following table summarizes the unbound half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for itraconazole and its primary metabolites.
| Compound | Unbound IC50 (nM) | Unbound Ki (nM) | Inhibition Type |
| Itraconazole (ITZ) | 6.1[4][7] | 1.3[4][7] | Competitive[4][7] |
| Hydroxyitraconazole (OH-ITZ) | 4.6[4][7] | 14.4[4][7] | Competitive[4][7] |
| Ketoitraconazole (keto-ITZ) | 7.0[4][7] | Not Reported | Not Reported |
| N-desalkylitraconazole (ND-ITZ) | 0.4[4][7] | Not Reported | Not Reported |
Data sourced from studies using human liver microsomes and midazolam as the substrate.[4][7]
Experimental Protocols for Assessing CYP3A4 Inhibition
The determination of the inhibitory potential of itraconazole and its metabolites involves precise in vitro experimental setups. A representative protocol is detailed below.
CYP3A4 Inhibition Assay Using Human Liver Microsomes
This method assesses the inhibition of CYP3A4-mediated metabolism of a probe substrate in the presence of the inhibitor.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
Itraconazole and its metabolites (OH-ITZ, keto-ITZ, ND-ITZ)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs, the probe substrate, and varying concentrations of the inhibitor (itraconazole or its metabolites) in phosphate buffer.
-
The mixture is pre-warmed at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out for a specified time at 37°C, ensuring that the reaction is in the linear range.
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of the metabolite of the probe substrate.
4. Data Analysis:
-
The rate of metabolite formation is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.
-
For determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the experiment is repeated with multiple substrate concentrations, and the data are analyzed using graphical methods such as the Dixon or Lineweaver-Burk plots.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the metabolic pathway of itraconazole, a typical experimental workflow, and the logical relationship of the inhibitory potencies.
Caption: Itraconazole metabolism by CYP3A4 and subsequent inhibition.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Caption: Relative CYP3A4 inhibitory potencies of itraconazole and its metabolites.
Clinical and Drug Development Implications
The collective inhibitory action of itraconazole and its metabolites has profound implications for clinical practice and drug development. The long half-lives of these inhibitory metabolites can lead to a persistent inhibition of CYP3A4 even after the discontinuation of itraconazole.[12] This underscores the importance of considering the complete profile of the parent drug and its active metabolites when assessing the risk of DDIs.
For drug development professionals, these findings highlight the necessity of:
-
Early Metabolite Profiling: Identifying and characterizing the metabolic pathways of new chemical entities early in development.
-
Metabolite Activity Screening: Assessing the pharmacological and inhibitory activity of major metabolites.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporating data on parent drug and active metabolites into PBPK models to more accurately predict clinical DDI potential.
References
- 1. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate prediction of dose-dependent CYP3A4 inhibition by itraconazole and its metabolites from in vitro inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Multifaceted Biological Activities of Itraconazole's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839), a widely used triazole antifungal agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates a spectrum of metabolites, with three major compounds demonstrating significant biological activity: hydroxyitraconazole (B3325177) (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). While hydroxyitraconazole exhibits antifungal efficacy comparable to the parent drug, all three metabolites are potent inhibitors of CYP3A4, contributing significantly to the drug-drug interaction profile of itraconazole. Furthermore, itraconazole and its primary active metabolite, hydroxyitraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, highlighting their potential in anticancer therapy. This technical guide provides a comprehensive overview of the biological activities of these metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.
Introduction
Itraconazole (ITZ) is a cornerstone in the treatment of various fungal infections.[1] Its clinical efficacy is not solely attributable to the parent compound but is significantly influenced by its active metabolites.[2] Understanding the distinct and overlapping biological activities of these metabolites is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and exploring novel therapeutic applications, particularly in oncology. This guide delves into the antifungal, enzyme-inhibiting, and cell signaling-modulating properties of hydroxyitraconazole, keto-itraconazole, and N-desalkyl-itraconazole.
Metabolic Pathway of Itraconazole
Itraconazole is extensively metabolized in the liver, primarily by CYP3A4, into more than 30 metabolites.[1] The main metabolic pathway leads to the formation of hydroxyitraconazole, which is further metabolized to keto-itraconazole and subsequently to N-desalkyl-itraconazole.[3]
Quantitative Biological Activity Data
The biological activities of itraconazole and its major metabolites are summarized below. These activities encompass antifungal effects, inhibition of the key drug-metabolizing enzyme CYP3A4, and modulation of cancer-related signaling pathways.
Antifungal Activity
Hydroxyitraconazole demonstrates potent antifungal activity, comparable to that of the parent drug, itraconazole. In contrast, keto-itraconazole and N-desalkyl-itraconazole are reported to have negligible antifungal activity.[3]
| Compound | Antifungal Activity |
| Itraconazole | Broad-spectrum antifungal |
| Hydroxyitraconazole | Comparable to itraconazole |
| Keto-itraconazole | Negligible |
| N-desalkyl-itraconazole | Negligible |
Table 1: Summary of the antifungal activity of itraconazole and its major metabolites.
CYP3A4 Inhibition
All three major metabolites of itraconazole are potent inhibitors of CYP3A4, a critical enzyme responsible for the metabolism of a wide range of drugs. This contributes significantly to the potential for drug-drug interactions when itraconazole is co-administered with other CYP3A4 substrates.
| Compound | IC50 (nM, unbound)[4] | Ki (nM, unbound)[4] |
| Itraconazole | 6.1 | 1.3 |
| Hydroxyitraconazole | 4.6 | 14.4 |
| Keto-itraconazole | 7.0 | Not Reported |
| N-desalkyl-itraconazole | 0.4 | Not Reported |
Table 2: In vitro inhibitory activity of itraconazole and its metabolites against CYP3A4.
Signaling Pathway Inhibition
Itraconazole and hydroxyitraconazole have been shown to inhibit the Hedgehog signaling pathway, a key regulator of embryonic development and a driver of certain cancers. Itraconazole also inhibits the mTOR signaling pathway, which is crucial for cell growth and proliferation.
| Compound | Pathway | IC50 (µM) |
| Itraconazole | Hedgehog | ~0.8 |
| Hydroxyitraconazole | Hedgehog | ~1.2 |
| Itraconazole | mTOR | Potent inhibitor |
Table 3: Inhibitory activity of itraconazole and hydroxyitraconazole on cancer-related signaling pathways.
Detailed Experimental Protocols
The following sections outline the methodologies used to determine the biological activities of itraconazole and its metabolites.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration.
-
Drug Dilution: A two-fold serial dilution of itraconazole and its metabolites is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
CYP3A4 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the CYP3A4 enzyme.
Protocol:
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4), a probe substrate for CYP3A4 (e.g., midazolam), and a NADPH-generating system to initiate the enzymatic reaction.
-
Inhibitor Addition: Itraconazole or one of its metabolites is added to the incubation mixture at various concentrations.
-
Reaction and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50/Ki Determination: The concentration of the inhibitor that causes 50% inhibition of CYP3A4 activity (IC50) is calculated. Further kinetic analysis can be performed to determine the inhibition constant (Ki).
Hedgehog Signaling Pathway Inhibition Assay
This cell-based assay utilizes a reporter gene to measure the activity of the Hedgehog signaling pathway.
Protocol:
-
Cell Culture: A reporter cell line, such as Shh-Light2 cells, which contains a stably integrated Gli-luciferase reporter, is cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of itraconazole or its metabolites in the presence of a Hedgehog pathway agonist (e.g., Sonic hedgehog N-terminal signaling domain, ShhN).
-
Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of the Hedgehog pathway is determined by the reduction in luciferase activity compared to control cells treated only with the agonist. The IC50 value is then calculated.
Signaling Pathway Diagrams
The following diagrams illustrate the known interactions of itraconazole and its metabolites with key cellular signaling pathways.
Hedgehog Signaling Pathway
Itraconazole inhibits the Hedgehog signaling pathway by acting on the Smoothened (SMO) protein, a key component of the pathway. This inhibition prevents the activation of the Gli family of transcription factors, which are responsible for transcribing genes involved in cell proliferation and survival.
mTOR Signaling Pathway
Itraconazole inhibits the mTOR signaling pathway by targeting the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane. This leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1, a central regulator of cell growth and proliferation.
Conclusion
The active metabolites of itraconazole possess a diverse and clinically significant range of biological activities. Hydroxyitraconazole's potent antifungal effects contribute substantially to the overall therapeutic efficacy of the parent drug. Concurrently, all major metabolites are formidable inhibitors of CYP3A4, a characteristic that necessitates careful consideration of potential drug-drug interactions. The discovery of the inhibitory effects of itraconazole and hydroxyitraconazole on the Hedgehog and mTOR signaling pathways has opened new avenues for their potential application as anticancer agents. A thorough understanding of these multifaceted activities is paramount for the safe and effective use of itraconazole and for the future development of novel therapeutic strategies targeting these pathways. Further research is warranted to fully elucidate the clinical implications of these findings.
References
Methodological & Application
Application Notes: (2R,4S)-Hydroxy Itraconazole-d8 in Pharmacokinetic Studies
Introduction
(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole (B105839), the active metabolite of the antifungal agent Itraconazole.[1][2] In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of drug and metabolite concentrations in biological matrices is crucial.[3][4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Their use significantly enhances the accuracy, precision, and robustness of the assay by compensating for variability during sample preparation and analysis.[3][6][7]
The co-elution of the analyte and its deuterated internal standard ensures that both experience identical conditions throughout the analytical process, from extraction to detection. This effectively normalizes for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[3][7]
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of hydroxy itraconazole utilizing a deuterated internal standard.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.005 mg/L[8] |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL[9] |
| Linearity (r²) | ≥ 0.999[10] |
| Inter-day Precision (%CV) | 1.4% - 3.1%[8] |
| Intra-day Precision (%CV) | < 15% |
| Accuracy | 94.7% - 99.5%[8] |
| Mean Extraction Recovery | > 90%[9][11] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Specification |
| Liquid Chromatography | |
| Column | Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[12] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[12] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[12] |
| Flow Rate | 0.500 mL/min[12] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[10][11] |
| Monitored Transition (Hydroxy Itraconazole) | m/z 721 > 408[11] |
| Monitored Transition (Internal Standard) | m/z 729.7 (example) > corresponding product ion |
| Dwell Time | 0.3 s[11] |
Experimental Protocols
A validated LC-MS/MS assay is essential for the reliable determination of hydroxy itraconazole in biological samples. The following protocols outline the key steps for sample preparation and analysis.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and effective method for extracting hydroxy itraconazole from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, standard, and quality control (QC), add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol).[12]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.5% formic acid to each well.[12]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared samples.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample extract onto the analytical column.
-
Chromatographic Separation: Separate the analyte and internal standard using a gradient elution program.
-
Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for hydroxy itraconazole and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Data Acquisition: Acquire data using appropriate instrument control and data acquisition software.
-
Data Processing: Integrate the peak areas for both the analyte and the internal standard.
-
Quantification: Calculate the concentration of hydroxy itraconazole in the unknown samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard for the calibration standards.
Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Correction of analytical variability using a deuterated standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itraconazole Metabolite Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of itraconazole (B105839) and its primary active metabolite, hydroxy-itraconazole, from biological matrices, primarily human plasma. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental protocols.
Introduction
Itraconazole is a triazole antifungal agent widely used in the treatment of fungal infections. Therapeutic drug monitoring of itraconazole and its active metabolite, hydroxy-itraconazole, is crucial for optimizing clinical efficacy and minimizing toxicity. Accurate and reliable quantification of these analytes in biological samples is highly dependent on the sample preparation method. This document details three prevalent sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing researchers with the necessary information to select and implement the most suitable method for their analytical needs, typically for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of a sample preparation method is often a balance between recovery, cleanliness of the extract, throughput, and cost. The following tables summarize the quantitative performance of SPE, LLE, and PPT for the analysis of itraconazole and hydroxy-itraconazole.
Table 1: Comparison of Extraction Recovery and Matrix Effects
| Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | Itraconazole | 52.1[1] | Not Reported |
| Hydroxy-itraconazole | 53.7[1] | Not Reported | |
| Liquid-Liquid Extraction (LLE) | Itraconazole | >85.0[2] | Not Reported |
| Hydroxy-itraconazole | ~85.0[3][4] | Not Reported | |
| Protein Precipitation (PPT) | Itraconazole | ~60[5] | Minimal ion suppression or enhancement[2][6] |
| Hydroxy-itraconazole | ~60[5] | Minimal ion suppression or enhancement[2][6] |
Table 2: Comparison of Method Performance Characteristics
| Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Solid-Phase Extraction (SPE) | Itraconazole | 0.301 - 151.655[1] | 0.303[1] | ≤15[1] | ≤15[1] | Within ±15% of nominal |
| Hydroxy-itraconazole | 0.946 - 224.908[1] | 0.946[1] | ≤15[1] | ≤15[1] | Within ±15% of nominal | |
| Liquid-Liquid Extraction (LLE) | Itraconazole | 2 - 500[2] | 2[2] | <15[2] | <15[2] | 91.2 - 101.5[2] |
| Hydroxy-itraconazole | 4 - 1000[2] | 4[2] | <15[2] | <15[2] | 91.2 - 101.5[2] | |
| Protein Precipitation (PPT) | Itraconazole | 1 - 250[5][7] | 1[5][7] | <15 | <15 | Within ±15% of nominal[5] |
| Hydroxy-itraconazole | 1 - 250[5][7] | 1[5][7] | <15 | <15 | Within ±15% of nominal[5] |
Experimental Protocols and Workflows
The following are detailed protocols for each of the three sample preparation techniques.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects.
Experimental Protocol:
-
Sample Pre-treatment:
-
To a 300 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., itraconazole-d9 (B1162045) and hydroxy-itraconazole-d8).
-
Add 50 µL of 50% orthophosphoric acid solution (v/v) in water.[1]
-
Vortex for 30 seconds to ensure complete mixing.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water at a constant pressure.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.[1]
-
-
Elution:
-
Elute the analytes from the cartridge with two 1 mL aliquots of methanol.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that offers good recovery and can be automated for high-throughput applications.[2]
Experimental Protocol:
-
Sample Preparation:
-
Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of an alkalinizing agent (e.g., 1M sodium carbonate) to the plasma sample.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a 3:2 v/v mixture of 2,2,4-trimethylpentane (B7799088) and dichloromethane[3][4] or a mixture of acetonitrile (B52724) and methyl t-butyl ether[2]).
-
Vortex the mixture vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram:
Protein Precipitation (PPT)
PPT is a rapid and simple method, making it suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE and LLE.
Experimental Protocol:
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean plate or vials.
-
-
Dry-down and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in a suitable volume of mobile phase.
-
-
Analysis:
-
Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
-
Workflow Diagram:
Conclusion
The choice of sample preparation method for itraconazole and hydroxy-itraconazole analysis depends on the specific requirements of the study. Solid-Phase Extraction offers the highest selectivity and cleanest extracts, making it ideal for methods requiring low limits of detection. Liquid-Liquid Extraction provides a good balance of recovery and cleanliness and is amenable to automation. Protein Precipitation is the simplest and fastest method, well-suited for high-throughput screening, although it may be more susceptible to matrix effects. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement robust and reliable analytical methods for the quantification of itraconazole and its metabolites.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Itraconazole and Hydroxyitraconazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of itraconazole (B105839) and its active metabolite, hydroxyitraconazole (B3325177), in human plasma. The simple protein precipitation-based sample preparation protocol and a rapid chromatographic runtime of 3-5 minutes make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput environment. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole is crucial due to its variable absorption and metabolism, as well as potential drug-drug interactions. As its major active metabolite, hydroxyitraconazole, also exhibits significant antifungal activity, simultaneous monitoring of both compounds is essential for accurate assessment of the therapeutic regimen. This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of itraconazole and hydroxyitraconazole in human plasma.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for itraconazole and hydroxyitraconazole.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Itraconazole | 0.02 - 20 | > 0.99 |
| Hydroxyitraconazole | 0.02 - 20 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intraday Precision (CV%) | Interday Precision (CV%) | Accuracy (%) |
| Itraconazole | Low | 0.3 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 |
| Mid | 1.5 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 | |
| High | 6.0 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 | |
| Hydroxyitraconazole | Low | 0.3 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 |
| Mid | 1.5 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 | |
| High | 6.0 | 1.9 - 3.8 | 2.7 - 5.4 | 80 - 105 |
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[1][2][3]
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution: Itraconazole-d5 (0.25 µg/mL) and Hydroxyitraconazole-d5 (0.5 µg/mL) in acetonitrile.
-
Precipitation solution: Acetonitrile.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge.
-
-
Procedure:
-
Pipette 100 µL of human plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the precipitation solution (acetonitrile).
-
Add 100 µL of the internal standard solution.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the clear supernatant to an HPLC vial.
-
Dilute the supernatant with 100 µL of a dilution solution (50:50, v/v mixture of methanol (B129727) and mobile phase A).
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: Shimadzu Prominence HPLC system or equivalent.[4]
-
Column: Phenomenex® Luna C8 (2) 50 x 2 mm (3 µm) or equivalent.[4]
-
Mobile Phase A: 10 mM Ammonium Formate in water with 1% Formic Acid.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.500 mL/min.[1]
-
Gradient: An appropriate gradient should be developed to ensure separation of the analytes from endogenous interferences. A typical starting condition is 95% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.
-
Column Temperature: 38 °C.[5]
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Instrumentation: SCIEX QTRAP 4000 mass spectrometer or equivalent triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Itraconazole: 705 > 392 (Quantifier), additional qualifier transition can be monitored.[5]
-
Hydroxyitraconazole: 721 > 408 (Quantifier), additional qualifier transition can be monitored.[5]
-
Itraconazole-d5 (IS): Appropriate transition for the deuterated standard.
-
Hydroxyitraconazole-d5 (IS): Appropriate transition for the deuterated standard.
-
-
Source Parameters:
Experimental Workflow
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. scispace.com [scispace.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: Therapeutic Drug Monitoring of Itraconazole and Hydroxyitraconazole using Deuterated Internal Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of a variety of fungal infections, including those caused by Aspergillus and Candida species.[1][2] The clinical use of itraconazole is complicated by its extensive intra- and inter-patient pharmacokinetic variability, which is influenced by factors such as variable gastrointestinal absorption, drug-drug interactions, and metabolism.[2][3] Itraconazole is metabolized in the liver to a major active metabolite, hydroxyitraconazole (B3325177), which also possesses antifungal activity and is found in plasma at concentrations that can be two to three times higher than the parent drug.[4]
Therapeutic Drug Monitoring (TDM) is a valuable tool to optimize itraconazole therapy, ensuring efficacy while minimizing toxicity.[3][5] TDM helps to individualize dosing regimens to achieve therapeutic concentrations.[2] The Infectious Diseases Society of America guidelines recommend TDM for certain fungal infections.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for TDM due to its high sensitivity and specificity, allowing for the simultaneous quantification of itraconazole and hydroxyitraconazole.[6][7] The use of stable isotope-labeled (deuterated) internal standards, such as itraconazole-d5 and hydroxyitraconazole-d5, is crucial for accurate and precise quantification as they closely mimic the analytical behavior of the target analytes, compensating for variations in sample preparation and instrument response.[8]
This application note provides a detailed protocol for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma or serum using an LC-MS/MS method with deuterated internal standards.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of itraconazole, hydroxyitraconazole, and their corresponding deuterated internal standards. Following separation, the analytes are detected by a triple quadrupole mass spectrometer operating in positive ion mode using electrospray ionization (ESI). Quantification is performed via Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound. The use of co-eluting deuterated internal standards ensures high accuracy and precision by correcting for matrix effects and variations during the analytical process.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for itraconazole and hydroxyitraconazole analysis.
Table 1: Method Performance Characteristics
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
|---|---|---|---|
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL | [8] |
| 10 - 1000 µg/L | 10 - 1000 µg/L | [1] | |
| 1 - 250 ng/mL | 1 - 250 ng/mL | [6] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | [6][8] |
| 5 µg/L | 5 µg/L | [9] | |
| Intra-day Precision (%CV) | < 11% | < 11% | [8] |
| 1.9% - 3.8% | 1.9% - 3.8% | [10] | |
| Inter-day Precision (%CV) | < 11% | < 11% | [8] |
| 2.7% - 5.4% | 2.7% - 5.4% | [10] | |
| Accuracy | Within 100 ± 10% | Within 100 ± 10% | [1] |
| 97.1% - 98.7% | 94.7% - 99.5% | [11] | |
| Recovery | 69.47% - 71.98% | 75.68% - 82.52% | [8] |
| | > 90% | > 90% |[7] |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Itraconazole | 705.3 | 392.2 | Representative |
| Hydroxyitraconazole | 721.3 | 408.2 | Representative |
| Itraconazole-d5 | 710.3 | 397.2 | [8] |
| Hydroxyitraconazole-d5 | 726.3 | 413.2 | [8] |
| Itraconazole-d3 | 708.3 | 392.2 |[1] |
Note: Specific MRM transitions may vary slightly depending on the instrument and optimization.
Experimental Protocols
Specimen Collection and Handling
-
Collect 4-5 mL of whole blood in a plain red-top tube (for serum) or a lavender (EDTA) tube (for plasma).[2][12] Do not use gel separator tubes.[2][12]
-
For serum, allow the blood to clot for 30-60 minutes at room temperature.[2]
-
Centrifuge the sample to separate serum or plasma from the blood cells.[2]
-
Transfer at least 1 mL of the serum or plasma to a sterile, labeled polypropylene (B1209903) tube.[2]
-
Specimens can be stored refrigerated (2-8°C) for up to 14 days or frozen (-20°C or lower) for up to 30 days before analysis.[2]
-
For TDM, trough level monitoring is recommended. Samples should be collected immediately before the next dose, typically after 1-2 weeks of treatment to ensure steady-state has been reached.[2]
Reagents and Materials
-
Itraconazole and Hydroxyitraconazole analytical standards
-
Deuterated internal standards (e.g., Itraconazole-d5, Hydroxyitraconazole-d5)[7][8]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher purity)
-
Human plasma/serum (for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve itraconazole, hydroxyitraconazole, and their deuterated standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the deuterated internal standards (e.g., 100 ng/mL of Itraconazole-d5 and Hydroxyitraconazole-d5) in methanol.[6]
-
Calibration Standards: Spike drug-free human plasma or serum with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels covering the expected clinical range (e.g., 1 to 1000 ng/mL).[1][8]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma/serum at a minimum of three concentration levels: low, medium, and high (e.g., 3, 100, and 200 ng/mL).[6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample cleanup.[1][2][6]
-
Pipette 100 µL of the patient sample, calibrator, or QC into a microcentrifuge tube.[6][8]
-
Add 50 µL of the internal standard working solution.[6]
-
Add 400 µL of a precipitation solvent, such as acetonitrile containing 0.5% formic acid.[6]
-
Vortex the mixture thoroughly (e.g., 1 minute) to ensure complete protein precipitation.[6]
-
Centrifuge at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Dilution with water may be performed if necessary.[1][13]
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used.[6]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Gradient: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), ramps up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. A total run time of 4-5 minutes is achievable.[6][8]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor/product ion transitions for each analyte and internal standard as listed in Table 2.
Clinical Application and Workflow
The TDM of itraconazole is crucial for managing therapy effectively. Due to significant pharmacokinetic variability, monitoring trough concentrations helps ensure that levels are within the therapeutic range, generally considered to be >0.5–1 mg/L (or 500-1000 ng/mL) for the parent drug, as measured by HPLC or mass spectrometry.[5] This validated LC-MS/MS method provides clinicians with accurate drug concentration data, enabling timely dose adjustments to improve efficacy and reduce the risk of toxicity or treatment failure.[2]
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. 2800 - Itraconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. [Level of evidence for therapeutic drug monitoring of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itraconazole, Quantitative by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. waters.com [waters.com]
High-Speed Analysis of Itraconazole in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the prevention and treatment of invasive fungal infections. Due to its significant pharmacokinetic variability and potential for drug-drug interactions, Therapeutic Drug Monitoring (TDM) is crucial to optimize efficacy and minimize toxicity. This document provides detailed protocols for the high-speed analysis of itraconazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and rapid method ideal for clinical settings. The protocols outlined below are based on validated methods from scientific literature, emphasizing simple sample preparation and rapid chromatographic run times.
Introduction
The quantification of itraconazole and its active metabolite, hydroxyitraconazole (B3325177), in plasma is essential for effective patient management. Traditional chromatographic methods can be time-consuming, involving complex liquid-liquid or solid-phase extraction steps. Modern high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometry (MS/MS) offer superior speed, sensitivity, and selectivity.[1][2] These advancements enable high-throughput analysis, which is critical for clinical laboratories processing numerous samples. This application note details rapid LC-MS/MS methods that utilize simple protein precipitation for sample preparation, significantly reducing analytical turnaround time.[3][4]
Experimental Protocols
Several validated methods for the rapid analysis of itraconazole in plasma are presented below. These protocols offer different approaches to sample preparation and chromatography, providing flexibility for various laboratory setups.
Method 1: Rapid LC-MS/MS with Simple Protein Precipitation
This method focuses on a quick and straightforward protein precipitation step followed by a fast LC-MS/MS analysis.
1. Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of an internal standard (IS) solution (e.g., itraconazole-d3 in acetonitrile).
-
Add a standard solution of itraconazole and hydroxyitraconazole for calibration and quality control (QC) samples.[4]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant, dilute it with an aqueous solution of 1% acetic acid, and inject it into the LC-MS/MS system.[4][5]
2. Liquid Chromatography Conditions:
-
Column: Shim-pack GIS (or equivalent C18 column)[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid or 10 mM ammonium (B1175870) formate (B1220265).[6][7]
-
Column Temperature: 40°C[6]
-
Total Run Time: Approximately 4 minutes[6]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3][7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: High-Throughput Analysis using UPLC-MS/MS
This protocol is optimized for even faster analysis times, making it suitable for high-throughput environments.
1. Sample Preparation:
-
To 100 µL of a serum sample, add 200 µL of an extraction solution (e.g., acetonitrile with 0.1% formic acid) and 100 µL of an internal standard solution.[1]
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 17,000 g) for 10 minutes.[1]
-
Dilute 50 µL of the resulting supernatant with 100 µL of a dilution solution (e.g., 50:50 methanol:mobile phase A) before injection.[1]
2. Liquid Chromatography Conditions:
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[6]
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[6]
-
Gradient: Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, then return to initial conditions.[6]
-
Flow Rate: 0.500 mL/min[6]
3. Mass Spectrometry Conditions:
-
Ionization: ESI, positive ion mode.[3]
-
Detection: MRM
-
MRM Transitions:
Quantitative Data Summary
The performance characteristics of the described high-speed methods are summarized in the table below. These values demonstrate the reliability and sensitivity of LC-MS/MS for itraconazole quantification in plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.00 - 1000[8] | 1 - 500[3] | 25 - 5000 (as part of a panel)[10] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[8] | 1 ng/mL[3] | 25 ng/mL[10] |
| Intra-day Precision (%RSD) | < 7.2%[8] | < 13.7%[3] | < 7.7%[10] |
| Inter-day Precision (%RSD) | < 7.2%[8] | < 10.9%[3] | < 9.2%[10] |
| Accuracy (%) | Within 3.0%[8] | 86.6 - 117.5%[3] | 92.6 - 109%[10] |
| Total Run Time (minutes) | ~4.5[10] | < 2.0[3] | 4.5[10] |
Visualizations
The following diagrams illustrate the general workflow and the validation process for the bioanalytical method.
Caption: General workflow for high-speed itraconazole analysis in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS methods described provide a rapid, sensitive, and reliable approach for the quantification of itraconazole in human plasma. The simplified protein precipitation sample preparation protocol significantly reduces the time and labor required for analysis, facilitating high-throughput therapeutic drug monitoring in a clinical laboratory setting.[4] The validation data from multiple studies confirm that these methods meet the stringent requirements for accuracy and precision necessary for clinical decision-making.[3][8][10]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. LC-MS/MS determination of itraconazole in human plasma: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Protocol for Hydroxy Itraconazole Analysis in Human Plasma
Application Note
Abstract
This application note details a robust and reliable solid phase extraction (SPE) protocol for the quantitative analysis of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole, in human plasma samples. The described method utilizes hydrophilic-lipophilic balance (HLB) cartridges to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of hydroxy itraconazole for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Its major active metabolite, hydroxy itraconazole, exhibits significant antifungal activity and contributes to the overall therapeutic effect. Therefore, the simultaneous quantification of both itraconazole and hydroxy itraconazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Solid phase extraction is a widely adopted sample preparation technique that offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, thereby reducing matrix effects and improving the overall sensitivity and robustness of the analytical method.[1] This application note provides a detailed SPE protocol using HLB cartridges, which has demonstrated excellent recovery and reproducibility for hydroxy itraconazole from human plasma.
Data Presentation
The following table summarizes the performance characteristics of the described solid phase extraction protocol for hydroxy itraconazole.
| Parameter | Hydroxy Itraconazole | Itraconazole |
| SPE Sorbent | Hydrophilic-Lipophilic Balance (HLB) | Hydrophilic-Lipophilic Balance (HLB) |
| Mean Recovery | 53.73% | 52.07% |
| Linear Range | 0.946 to 224.908 ng/mL | 0.301 to 151.655 ng/mL |
| Intra-day Precision (RSD) | ≤15% | ≤15% |
| Inter-day Precision (RSD) | ≤15% | ≤15% |
Table 1: Performance data for the solid phase extraction of hydroxy itraconazole and itraconazole from human plasma.
Experimental Protocol
This protocol is designed for the extraction of hydroxy itraconazole and itraconazole from human plasma samples using hydrophilic-lipophilic balance (HLB) SPE cartridges.
Materials:
-
Human plasma samples
-
Itraconazole and Hydroxy Itraconazole analytical standards
-
Itraconazole-d9 (B1162045) and Hydroxy Itraconazole-d8 (Internal Standards)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (85%)
-
Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
In a polypropylene tube, aliquot 300 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution (containing itraconazole-d9 and hydroxy itraconazole-d8).
-
Add 50 µL of 50% (v/v) ortho-phosphoric acid in water.
-
Vortex the mixture for approximately 30 seconds to ensure complete mixing.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes (itraconazole and hydroxy itraconazole) and internal standards from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium formate buffer (pH 4.0): methanol, 20:80 v/v).
-
Vortex briefly to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
The separation can be achieved using a C18 column (e.g., Chromolith speed rod RP-18e, 50 × 4.6 mm) with an isocratic mobile phase of 10 mM ammonium formate buffer (pH 4.0) and methanol (20:80 v/v).
-
Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The following mass transitions can be used: itraconazole m/z 705.3 → 392.5 and hydroxy itraconazole m/z 721.3 → 408.4.
-
Mandatory Visualization
Caption: Workflow for the solid phase extraction of hydroxy itraconazole.
Discussion
The presented solid phase extraction protocol provides a reliable and reproducible method for the extraction of hydroxy itraconazole from human plasma. The use of hydrophilic-lipophilic balance cartridges ensures effective retention of the analytes of interest while allowing for the removal of polar interferences during the wash step. The recovery of over 50% for both hydroxy itraconazole and the parent drug, itraconazole, is adequate for achieving the required sensitivity for pharmacokinetic and therapeutic drug monitoring studies. While simpler protein precipitation methods exist, SPE offers superior sample cleanup, which is critical for minimizing matrix effects and ensuring long-term robustness of the LC-MS/MS system.[1][2] The linearity and precision data demonstrate that this method is suitable for the accurate quantification of hydroxy itraconazole over a clinically relevant concentration range.
Conclusion
This application note provides a detailed and validated solid phase extraction protocol for the determination of hydroxy itraconazole in human plasma. The method is shown to be robust, with good recovery and precision, making it a valuable tool for researchers and clinicians in the field of pharmacology and drug development. The provided workflow diagram and detailed experimental steps should enable straightforward implementation of this protocol in a laboratory setting.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for the Quantification of (2R,4S)-Hydroxy Itraconazole-d8 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839) is a triazole antifungal agent widely used in the treatment of fungal infections. It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to a major active metabolite, hydroxy itraconazole.[1] Therapeutic drug monitoring of both itraconazole and hydroxy itraconazole is crucial for optimizing treatment efficacy and minimizing toxicity. Stable isotope-labeled internal standards, such as (2R,4S)-Hydroxy Itraconazole-d8, are essential for accurate and precise quantification of the analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in such assays.
Analyte and Internal Standard Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (2R,4S)-Hydroxy Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 721.64 |
| This compound | C₃₅H₃₀D₈Cl₂N₈O₄ | 729.68 |
This compound is the deuterium-labeled version of (2R,4S)-Hydroxy Itraconazole and serves as an ideal internal standard for its quantification.
MRM Transitions and Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is the method of choice for quantification using a triple quadrupole mass spectrometer. The following table summarizes the recommended MRM transitions and typical mass spectrometry parameters. Electrospray ionization (ESI) in the positive mode is commonly used for the analysis of itraconazole and its metabolites.[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Hydroxy Itraconazole | 721.2 | 408.3 | 52 | 94 |
| This compound (Internal Standard) | 730.7 | To be optimized | To be optimized | To be optimized |
Note on Internal Standard Optimization: The precursor ion for this compound is calculated based on its molecular weight ([M+H]⁺). The optimal product ion and collision energy should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ion should be selected for the MRM transition. The collision energy and declustering potential should then be optimized to maximize the signal of this transition.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a simple and rapid method for extracting hydroxy itraconazole from plasma samples.[3][4]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is recommended (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
Instrument Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Experimental Workflow Diagram
References
- 1. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note & Protocol: Simultaneous Determination of Itraconazole and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of the antifungal agent itraconazole (B105839) (ITZ) and its major active and inactive metabolites—hydroxyitraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)—in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[3][4] The major metabolite, hydroxyitraconazole, exhibits antifungal activity comparable to the parent drug.[4][5] Two other significant metabolites are keto-itraconazole and N-desalkyl itraconazole.[3] Given the pharmacological activity of the main metabolite and the potential for drug-drug interactions involving CYP3A4, a reliable method for the simultaneous determination of itraconazole and its key metabolites is crucial for clinical and research applications.[5] This document provides a detailed protocol for a validated LC-MS/MS assay for this purpose.
Experimental
Materials and Reagents
-
Itraconazole (ITZ) reference standard
-
Hydroxyitraconazole (OH-ITZ) reference standard
-
Keto-itraconazole (keto-ITZ) reference standard
-
N-desalkyl itraconazole (ND-ITZ) reference standard
-
Itraconazole-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method is employed for sample extraction.[3]
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 4.0 | 30 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole (ITZ) | 705.3 | 392.2 |
| Hydroxyitraconazole (OH-ITZ) | 721.3 | 408.2 |
| Keto-itraconazole (keto-ITZ) | 719.2 | 406.2 |
| N-desalkyl itraconazole (ND-ITZ) | 564.2 | 251.1 |
| Itraconazole-d5 (IS) | 710.3 | 397.2 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.[3]
Method Validation Data
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | r² |
| Itraconazole (ITZ) | 1 - 1000 | 1 | >0.99 |
| Hydroxyitraconazole (OH-ITZ) | 1 - 1000 | 1 | >0.99 |
| Keto-itraconazole (keto-ITZ) | 0.5 - 200 | 0.5 | >0.99 |
| N-desalkyl itraconazole (ND-ITZ) | 0.5 - 200 | 0.5 | >0.99 |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| ITZ | LQC | 3 | < 5 | < 6 | 95 - 105 |
| MQC | 100 | < 4 | < 5 | 97 - 103 | |
| HQC | 800 | < 3 | < 4 | 98 - 102 | |
| OH-ITZ | LQC | 3 | < 6 | < 7 | 94 - 106 |
| MQC | 100 | < 5 | < 6 | 96 - 104 | |
| HQC | 800 | < 4 | < 5 | 97 - 103 | |
| keto-ITZ | LQC | 1.5 | < 7 | < 8 | 93 - 107 |
| MQC | 50 | < 6 | < 7 | 95 - 105 | |
| HQC | 150 | < 5 | < 6 | 96 - 104 | |
| ND-ITZ | LQC | 1.5 | < 8 | < 9 | 92 - 108 |
| MQC | 50 | < 7 | < 8 | 94 - 106 | |
| HQC | 150 | < 6 | < 7 | 95 - 105 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Itraconazole (ITZ) | 85 - 95 | 90 - 110 |
| Hydroxyitraconazole (OH-ITZ) | 88 - 98 | 92 - 108 |
| Keto-itraconazole (keto-ITZ) | 82 - 92 | 88 - 112 |
| N-desalkyl itraconazole (ND-ITZ) | 80 - 90 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the bioanalysis of itraconazole and its metabolites.
Caption: Metabolic pathway of itraconazole mediated by the CYP3A4 enzyme.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of itraconazole and its three major metabolites in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for high-throughput analysis in a variety of research and clinical settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. [PDF] ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2R,4S)-Hydroxy Itraconazole-d8 in Bioequivalence Studies of Itraconazole Formulations
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections. Following oral administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to a major active metabolite, hydroxyitraconazole (B3325177).[1][2] This metabolite exhibits antifungal activity comparable to the parent drug and circulates in plasma at concentrations often exceeding those of itraconazole itself.[1][3] Consequently, the U.S. Food and Drug Administration (FDA) and other regulatory agencies recommend the measurement of both itraconazole and hydroxyitraconazole in plasma for bioequivalence studies of itraconazole formulations.[4][5]
(2R,4S)-Hydroxy Itraconazole-d8 is a stable isotope-labeled form of the active metabolite, hydroxyitraconazole. Its primary application in bioequivalence studies is as an internal standard (IS) for the quantitative analysis of hydroxyitraconazole in biological matrices, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.
Signaling Pathway: Metabolism of Itraconazole
Itraconazole undergoes extensive hepatic metabolism, with the formation of hydroxyitraconazole being the most significant pathway. This metabolic process is primarily mediated by the CYP3A4 enzyme.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence study of two formulations of itraconazole 100 mg capsules in healthy volunteers under fed conditions: a randomized, three-period, reference-replicated, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Stock Solutions of (2R,4S)-Hydroxy Itraconazole-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, an active metabolite of the triazole antifungal agent, Itraconazole.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the parent drug and its metabolite in biological samples.[2][3] Proper preparation of stock solutions is a critical first step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Compound Data and Properties
Summarized below are the key physicochemical properties of this compound. This data is essential for accurate calculations and proper handling.
| Property | Value | Reference |
| Chemical Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | [4][5] |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | [4][6][7] |
| Molecular Weight | 729.68 g/mol | [4][7][8] |
| CAS Number | 1217516-26-1 | [4][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 83.33 mg/mL (114.20 mM) (ultrasonication recommended) Water: < 0.1 mg/mL (insoluble) | [1][2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [2] |
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be strictly followed.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]
-
Exposure: In case of eye or skin contact, flush the affected area with plenty of water.[6]
-
Spills: For spills, absorb the material with an inert binder and dispose of it according to local regulations.[8]
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol details the steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass or polypropylene (B1209903) vials
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a clean, empty vial on an analytical balance. Carefully weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.297 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 729.68 g/mol = 0.007297 g = 7.297 mg
-
-
Solubilization: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly. To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to confirm that no solid particles remain. Hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[1][2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[2]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C in a dark, dry place.[2] When properly stored in a solvent, the solution is stable for up to 1 year at -20°C or 2 years at -80°C.[2]
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 5. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kmpharma.in [kmpharma.in]
- 7. immunomart.com [immunomart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with (2R,4S)-Hydroxy Itraconazole-d8
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing (2R,4S)-Hydroxy Itraconazole-d8 to overcome matrix effects during the bioanalysis of itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole (B3325177).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for hydroxyitraconazole. Its primary application is in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is crucial for accurately determining the concentration of hydroxyitraconazole in complex biological matrices like plasma by compensating for matrix effects.
Q2: How does a stable isotope-labeled internal standard like this compound help in overcoming matrix effects?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix, leading to ion suppression or enhancement. A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to the analyte. It co-elutes with the analyte and experiences the same degree of matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: Can this compound be used as an internal standard for the quantification of itraconazole as well?
A3: While this compound is the ideal internal standard for hydroxyitraconazole, for the most accurate quantification of itraconazole, it is recommended to use a stable isotope-labeled analog of itraconazole itself, such as Itraconazole-d5 or Itraconazole-d9. This is because subtle differences in chromatographic retention times and ionization efficiencies between itraconazole and hydroxyitraconazole can lead to differential matrix effects. However, in some validated methods, a deuterated metabolite has been used to quantify the parent drug if it demonstrates adequate compensation for matrix effects.
Troubleshooting Guide
Issue 1: High Variability in Analyte Response Across Different Plasma Lots
-
Question: I am observing significant variation in the peak area of my analyte (hydroxyitraconazole) when analyzing samples from different plasma lots, even though the concentration is the same. How can I address this?
-
Answer: This issue is a classic indicator of uncompensated matrix effects, which can vary between different sources of biological matrices.
-
Verification: Ensure that the peak area of this compound also varies proportionally to the analyte across the different plasma lots. If the analyte-to-internal standard area ratio remains consistent, the internal standard is effectively compensating for the matrix effect.
-
Solution: If the ratio is inconsistent, consider optimizing your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract compared to protein precipitation. Additionally, chromatographic optimization to separate the analyte from co-eluting matrix components can be beneficial.
-
Issue 2: Poor Recovery of Hydroxyitraconazole and the Internal Standard
-
Question: My extraction recovery for both hydroxyitraconazole and this compound is consistently low. What could be the cause?
-
Answer: Low recovery can be attributed to several factors during sample preparation.
-
Protein Precipitation: If using protein precipitation with acetonitrile (B52724), ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal (typically 3:1 or 4:1). The addition of a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent can improve the recovery of certain analytes.
-
Solid-Phase Extraction (SPE): For SPE, ensure the cartridge is properly conditioned and that the pH of the sample and wash solutions are optimized for the retention of hydroxyitraconazole. The elution solvent must be strong enough to desorb the analyte and internal standard completely from the sorbent.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent and the pH of the aqueous phase are critical. Ensure the pH is adjusted to neutralize the charge on the analytes, making them more soluble in the organic phase.
-
Issue 3: Inconsistent Internal Standard Peak Area
-
Question: The peak area of this compound is highly variable across my analytical run, even in my calibration standards. Why is this happening?
-
Answer: Inconsistent internal standard response can compromise the accuracy of your results.
-
Pipetting Errors: Verify the precision of your pipettes and your pipetting technique for adding the internal standard to the samples.
-
Sample Preparation Variability: Inconsistent sample preparation can lead to variable loss of the internal standard. Ensure each sample is treated identically.
-
Mass Spectrometer Instability: Check for any fluctuations in the mass spectrometer's performance. This can be assessed by monitoring the signal of a reference compound infused directly into the source.
-
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods utilizing a stable isotope-labeled internal standard for the analysis of itraconazole and hydroxyitraconazole in human plasma.
Table 1: Extraction Recovery
| Analyte | Internal Standard | Extraction Method | Mean Recovery (%) | Reference |
| Itraconazole | Itraconazole-d5 | Liquid-Liquid Extraction | 69.47 - 71.98 | [1] |
| Hydroxyitraconazole | Hydroxyitraconazole-d5 | Liquid-Liquid Extraction | 75.68 - 82.52 | [1] |
| Itraconazole | Dimethyl homolog of Itraconazole | Solid-Phase Extraction | 92.3 | [2] |
| Hydroxyitraconazole | Dimethyl homolog of Itraconazole | Solid-Phase Extraction | 94.0 | [2] |
Table 2: Matrix Effect
| Analyte | Internal Standard | Matrix Factor Range | Conclusion | Reference |
| Itraconazole | Itraconazole-d9 | Not explicitly stated, but method validated | Minimal ion suppression or enhancement | [3] |
| Hydroxyitraconazole | Hydroxyitraconazole-d8 | Not explicitly stated, but method validated | Minimal ion suppression or enhancement | [3] |
| Itraconazole | Not Specified | Normalized Matrix Effect close to 1 | Effective compensation for matrix effects | [4] |
| Hydroxyitraconazole | Not Specified | Normalized Matrix Effect close to 1 | Effective compensation for matrix effects | [4] |
Experimental Protocols
Detailed Methodology for the Quantification of Hydroxyitraconazole using this compound
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control sample, add 25 µL of a working solution of this compound in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydroxyitraconazole from other matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Hydroxyitraconazole: Q1 m/z 721.3 → Q3 m/z 408.4
-
This compound: Q1 m/z 729.4 → Q3 m/z 416.5
-
Visualizations
Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: How a stable isotope-labeled internal standard compensates for matrix effects.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Retention time shifts with deuterated itraconazole standards.
This technical support center provides troubleshooting guidance and frequently asked questions regarding retention time shifts observed with deuterated itraconazole (B105839) internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe a retention time shift between itraconazole and its deuterated internal standard?
A1: Yes, it is a well-documented phenomenon known as the chromatographic isotope effect.[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1]
Q2: Why is the retention time shift a potential problem?
A2: While a small, consistent shift may not be an issue, a significant or variable shift can be problematic.[2] If the analyte (itraconazole) and the deuterated internal standard (d-IS) do not co-elute, they may be exposed to different matrix components as they pass through the column.[1] This can lead to differential matrix effects, where one compound's ionization is suppressed or enhanced more than the other, compromising the accuracy of quantification.[2][3]
Q3: What is an acceptable retention time difference between itraconazole and its deuterated standard?
A3: The acceptable difference depends on the specific assay and the chromatographic conditions. The goal is to ensure that both compounds experience similar matrix effects. A visible separation in the chromatograms is an indication of a potential issue that needs to be addressed.[3] It is crucial to verify co-elution during method development.
Q4: Can the position of the deuterium (B1214612) label on the itraconazole molecule affect the retention time?
Troubleshooting Guide: Retention Time Shifts
This guide provides a systematic approach to troubleshooting and resolving issues related to retention time shifts between itraconazole and its deuterated internal standard.
Issue: Significant or Variable Retention Time Shift Observed
Primary Cause: Chromatographic Isotope Effect.
Potential Impact: Inaccurate quantification due to differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: The first step is to visually inspect the chromatograms. Overlay the chromatograms of itraconazole and the deuterated internal standard to assess the degree of separation.[3]
-
Optimize Chromatographic Conditions: If a significant shift is observed, adjustments to the chromatographic method may be necessary to promote better co-elution.
-
Modify the Gradient: A shallower gradient can broaden the peaks, potentially increasing their overlap.[1]
-
Adjust Mobile Phase Composition: Minor changes to the organic or aqueous components of the mobile phase can alter the selectivity of the separation and reduce the retention time difference.[1]
-
Change the Column: If adjusting the mobile phase is not effective, trying a column with a different stationary phase chemistry might be necessary.
-
-
Investigate Matrix Effects: If co-elution cannot be perfectly achieved, it is essential to determine if matrix effects are impacting the results.
-
Post-Extraction Addition Experiment: This involves spiking the analyte and internal standard into a blank matrix extract after the extraction process. Comparing the response to a pure solution will reveal the extent of ion suppression or enhancement.[2]
-
-
Check for Isotopic Instability (H/D Exchange): In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent, particularly if the label is on an acidic or basic site.[2][3] This can alter the internal standard's mass and concentration.
Data Presentation
Table 1: Example Chromatographic Conditions for Itraconazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate | Phosphate Buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-95% B in 5 min | 60-90% B in 10 min | Isocratic (65% B) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C | 38 °C |
| Internal Standard | Itraconazole-d9 | Itraconazole-d8 | Itraconazole-d3 |
Note: This table provides a summary of typical conditions and is not a direct comparison of methods that specifically quantify retention time shifts.
Table 2: Hypothetical Example of a Retention Time Shift
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B (Optimized) |
| Itraconazole | 4.52 | 4.65 |
| Itraconazole-d9 | 4.48 | 4.63 |
| ΔRT | 0.04 | 0.02 |
This table illustrates how method optimization can reduce the retention time difference (ΔRT) between the analyte and its deuterated internal standard.
Experimental Protocols
Protocol: Investigating Retention Time Shifts and Matrix Effects
Objective: To assess the co-elution of itraconazole and its deuterated internal standard and to quantify the impact of matrix effects.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution containing known concentrations of itraconazole and the deuterated internal standard in a clean solvent (e.g., methanol/water).
-
Prepare a set of blank matrix samples (e.g., plasma, urine) without the analyte or internal standard.
-
Spike the standard solution into the blank matrix to create matrix-matched calibration standards and quality control samples.
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[5][6]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using your LC-MS/MS method.
-
Acquire data for both itraconazole and the deuterated internal standard.
-
-
Data Analysis:
-
Co-elution Assessment: Overlay the chromatograms of itraconazole and the deuterated internal standard from a mid-concentration standard. Visually inspect for any separation and calculate the difference in retention times.
-
Matrix Effect Quantification (Post-Extraction Addition):
-
Extract a blank matrix sample.
-
Spike the extracted blank matrix with a known concentration of itraconazole and the deuterated internal standard.
-
Prepare a neat solution with the same concentrations of the analyte and internal standard in the mobile phase.
-
Analyze both samples and compare the peak areas. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) * 100.
-
-
Visualizations
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
How to address isotopic exchange in (2R,4S)-Hydroxy Itraconazole-d8
Technical Support Center: (2R,4S)-Hydroxy Itraconazole-d8
This guide provides troubleshooting advice and answers to frequently asked questions regarding isotopic exchange in this compound when used as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, or D-H exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1] This is a significant concern because it alters the mass of the internal standard, causing its signal to decrease while potentially increasing the signal of the unlabeled analyte.[2] This leads to a compromised analyte-to-internal standard ratio, resulting in inaccurate and unreliable quantification of the target compound.[1]
Q2: Where are the deuterium labels located on this compound and which are most susceptible to exchange?
A2: The eight deuterium atoms in this compound are located on the hydroxybutan-2-yl side chain attached to the triazolone ring.[3][4] While the deuteriums are attached to carbon atoms, which are generally stable, their positions make them susceptible to exchange. Specifically, deuteriums on carbons adjacent to the hydroxyl group and the triazolone ring are at a higher risk of exchange, especially under certain experimental conditions.[1]
Q3: What experimental factors accelerate deuterium-hydrogen (D-H) exchange?
A3: Several factors can promote or accelerate the rate of D-H exchange. The most critical are:
-
pH: Both highly acidic (pH < 2) and, more significantly, basic (pH > 8) conditions can catalyze the exchange.[1][5] The rate of exchange is typically at its minimum between pH 2.5 and 7.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing and analyzing samples at low temperatures (e.g., 4°C) can significantly slow this process.[1][5]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are ready sources of hydrogen atoms and can facilitate exchange.[1][5] Whenever possible, using aprotic solvents such as acetonitrile (B52724) for stock solutions and sample reconstitution is recommended.[2]
Q4: How can I detect if isotopic exchange is occurring in my assay?
A4: Isotopic exchange can be identified by observing specific trends in your analytical data over a batch run:
-
A consistent decrease in the peak area or response of the deuterated internal standard over time.[1]
-
The appearance or a progressive increase in the peak area at the retention time and mass transition of the unlabeled analyte in samples that should only contain the internal standard.[2][5]
-
A positive bias or drift in quality control sample results.[7]
Q5: What are the best practices for preparing and storing solutions of this compound?
A5: To maintain the isotopic integrity of the standard:
-
Reconstitution: Use a high-purity, dry, aprotic solvent like acetonitrile for preparing stock solutions.[2]
-
pH Control: If aqueous solutions are necessary, use a buffer to maintain the pH in a stable range, ideally between 2.5 and 4.[1]
-
Storage: Store stock and working solutions at low temperatures (e.g., -20°C or -80°C). During analysis, keep samples in a cooled autosampler (e.g., 4°C).[1]
-
Equilibration: Before opening, allow the lyophilized standard to equilibrate to room temperature to prevent atmospheric moisture condensation.[2]
Q6: What should I do if I confirm that isotopic exchange is compromising my results?
A6: If you confirm that D-H exchange is occurring, first attempt to optimize your method by adjusting the parameters known to influence stability (pH, temperature, solvent). If these adjustments do not resolve the issue, you may need to consider sourcing a more stable internal standard, such as a ¹³C or ¹⁵N-labeled analog, which are not susceptible to isotopic exchange under typical analytical conditions.[2][5]
Troubleshooting Guide for Isotopic Exchange
This guide provides a systematic approach to identifying and mitigating issues related to the instability of your deuterated internal standard.
Caption: Troubleshooting workflow for addressing isotopic exchange issues.
Data Summary: Isotopic Stability Analysis
The following table presents representative data from a stability experiment designed to assess D-H exchange. The data illustrates the expected trends when the internal standard is unstable under specific analytical conditions.
Table 1: Representative Stability Data for this compound
| Incubation Time (Hours) | Condition | d8-IS Peak Area | d0-Analyte Peak Area* | % d8-IS Remaining |
| 0 | 4°C, pH 4.0 (Control) | 1,520,400 | 1,250 | 100.0% |
| 24 | 4°C, pH 4.0 | 1,515,200 | 1,310 | 99.7% |
| 0 | 25°C, pH 8.5 | 1,518,900 | 1,280 | 100.0% |
| 4 | 25°C, pH 8.5 | 1,395,700 | 124,500 | 91.9% |
| 8 | 25°C, pH 8.5 | 1,281,300 | 238,800 | 84.4% |
| 12 | 25°C, pH 8.5 | 1,155,900 | 362,100 | 76.1% |
| 24 | 25°C, pH 8.5 | 940,200 | 575,600 | 61.9% |
*in samples containing only the deuterated internal standard.
Interpretation: The data indicates that the internal standard is stable at 4°C and pH 4.0.[1][5] However, at room temperature and in a basic solvent, significant degradation occurs, as shown by the decreasing d8-IS signal and the corresponding increase in the d0-analyte signal, which is direct evidence of isotopic exchange.[2][5]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
Objective: To determine if isotopic exchange occurs under the specific conditions of your analytical method (e.g., in the autosampler).
Methodology:
-
Prepare Samples:
-
Matrix Samples: Spike the deuterated internal standard (IS) into a blank biological matrix at the working concentration. Aliquot into at least 5 vials.
-
Solvent Samples: Spike the IS into your sample reconstitution solvent or initial mobile phase. Aliquot into at least 5 vials.
-
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot from both the matrix and solvent sets. Store the remaining aliquots under the exact conditions of your autosampler (temperature and duration).
-
Time-Point Analysis: Inject the remaining aliquots at subsequent time points that represent the typical duration of an analytical run (e.g., 4, 8, 12, and 24 hours).[8]
-
Data Evaluation:
Protocol 2: Verifying the Isotopic Purity of the Internal Standard Stock
Objective: To quantify the initial contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare High-Concentration Solution: Prepare a solution of the this compound in a clean, aprotic solvent (e.g., acetonitrile) at a concentration significantly higher than your working solution.[8]
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Data Analysis:
-
Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Calculate the percentage contribution of the unlabeled analyte signal relative to the internal standard signal. This provides a baseline for the isotopic purity of your standard.
-
Visualization of Labeled Moiety
Caption: Labeled sites on the hydroxybutan-2-yl side chain of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ((2R,4S)-R-63373-d8) | Fungal | 1217516-26-1 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Optimizing LC gradient for itraconazole and metabolite separation.
Welcome to the technical support center for the chromatographic separation of itraconazole (B105839) and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of itraconazole and its metabolites.
Q1: Why am I seeing poor resolution between itraconazole and hydroxy-itraconazole?
A1: Poor resolution is often due to a suboptimal gradient, an inappropriate mobile phase, or a worn-out column.
-
Gradient Optimization: The gradient slope may be too steep. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation. Try decreasing the rate of organic solvent increase during the elution window of the critical pair.
-
Mobile Phase Composition: The choice of organic solvent and aqueous modifier is crucial. Acetonitrile (B52724) typically provides sharper peaks than methanol (B129727) for compounds like itraconazole. Ensure the pH of the aqueous mobile phase is controlled with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265), formic acid) to maintain consistent analyte ionization.[1]
-
Column Selection: Ensure you are using a high-resolution column, such as one with sub-2 µm particles.[2] If the column has been used extensively, it may be degraded. Replace it with a new column of the same type to see if resolution improves.
Q2: My itraconazole peak is tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like itraconazole is commonly caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[3]
-
Mobile Phase pH: Operate at a low pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups, thereby minimizing secondary interactions.
-
Use of Buffers: Incorporate a buffer salt, such as ammonium formate, into your mobile phase. The buffer cations can compete with the protonated basic analyte for active silanol sites, effectively shielding the analyte from these interactions and improving peak shape.[3]
-
Column Choice: Use a column with high-purity silica (B1680970) and effective end-capping to reduce the number of available silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or sample concentration.
Q3: All the peaks in my chromatogram are broad or splitting. What should I investigate?
A3: When all peaks are affected similarly, the problem usually lies upstream of the separation, at the column inlet or within the injector system.[4]
-
Column Void or Blockage: A sudden pressure shock or continuous use under harsh pH or temperature conditions can create a void at the head of the column. Alternatively, the inlet frit may be partially blocked by particulates from the sample or mobile phase.[4] Reversing the column and flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.
-
Injector Issues: A scratched injector rotor seal or a partially plugged needle can cause the sample to be introduced into the column in a distorted band, leading to split or broad peaks for all analytes.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: I am observing ghost peaks in my blank injections. What is the source?
A4: Ghost peaks are typically caused by contamination or carryover from a previous injection.[6]
-
Carryover: Itraconazole is poorly soluble and can stick to surfaces in the injector, tubing, or column, eluting in subsequent runs.[1] To mitigate this, use a robust needle wash protocol with a strong organic solvent. Some methods employ a "double ramp" gradient to wash the column thoroughly between injections.[1]
-
Mobile Phase Contamination: Ensure you are using high-purity (HPLC or MS-grade) solvents and fresh buffers. Contaminants in the water or solvents can accumulate on the column and elute as ghost peaks.[5]
-
System Contamination: Check the entire flow path for potential sources of contamination, including vials, caps, and solvent reservoirs.
Quantitative Data: Example LC Gradient Conditions
The following tables summarize different LC conditions that have been successfully used for the separation of itraconazole and its metabolites, providing a starting point for method development.
Table 1: LC Methods for Itraconazole and Hydroxy-Itraconazole Separation
| Parameter | Method 1[1] | Method 2[7][8] | Method 3[9][10] |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm | Agilent Zorbax Eclipse XDB C18, 4.6x50mm, 1.8 µm | Shim-pack GIS C18 |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 1% Formic Acid | 0.08M Tetrabutylammonium Hydrogen Sulfate Buffer | Water with 0.1% Acetic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.500 mL/min | 2.5 mL/min | Not Specified |
| Column Temp. | 40°C | Not Specified | 40°C |
| Run Time | 4.0 min | 10.0 min | Not Specified |
Table 2: Example Gradient Profiles
| Time (min) | Method 1: %B[1] | Method 2: %B[7][8] |
| 0.0 | 40 | 20 |
| 0.5 | 40 | 20 |
| 0.6 | - | 20 (start ramp) |
| 2.5 | 95 (end ramp) | - |
| 3.0 | 95 | - |
| 3.1 | 40 | - |
| 4.0 | 40 | - |
| 6.6 | - | 50 (end ramp) |
| 8.1 | - | 50 |
| 8.4 | - | 20 (start ramp) |
| 10.0 | - | 20 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Itraconazole and Hydroxy-Itraconazole in Plasma
This protocol is a representative method based on common practices for quantifying itraconazole and its primary metabolite in human plasma.[1][9][10]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of an internal standard working solution (e.g., itraconazole-d3 in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Agilent 6400 Series).
-
Column: Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient Program:
-
0.0-0.5 min: Hold at 40% B.
-
0.5-2.5 min: Ramp linearly from 40% to 95% B.
-
2.5-3.0 min: Hold at 95% B.
-
3.1-4.0 min: Return to 40% B and equilibrate.
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Positive ESI)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
Visualizations
Caption: Experimental workflow for itraconazole analysis in plasma.
Caption: Troubleshooting decision tree for common HPLC peak problems.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. uhplcs.com [uhplcs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Ion Suppression Effects on (2R,4S)-Hydroxy Itraconazole-d8
This technical support guide provides in-depth troubleshooting and frequently asked questions regarding ion suppression effects on (2R,4S)-Hydroxy Itraconazole-d8 when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs when co-eluting molecules from a sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte and its internal standard in the mass spectrometer's ion source.[1][2] This interference reduces the efficiency of ion formation, leading to a decreased analytical signal. For this compound, this can result in poor sensitivity, inaccuracy, and imprecision in the quantification of the active metabolite, hydroxy itraconazole (B105839).[1][2]
Q2: I'm using a deuterated internal standard like this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate ratio-based quantification.[1][3] However, this is not always the case. Differences in physical properties due to the deuterium (B1214612) substitution can sometimes cause a slight shift in chromatographic retention time (the "deuterium isotope effect").[4] If the analyte and the IS elute in different regions of ion suppression, the correction will be inaccurate.[4][5]
Q3: What are the common sources of ion suppression in plasma-based assays for hydroxy itraconazole?
A3: In bioanalytical methods, especially those involving plasma, common sources of ion suppression include:
-
Endogenous Matrix Components: Phospholipids, salts, proteins, and other small molecules are major contributors.[1]
-
Exogenous Substances: Anticoagulants (e.g., EDTA), dosing vehicles, and plasticizers from lab consumables can interfere with ionization.[1]
-
Co-eluting Metabolites: Other metabolites of itraconazole that may have similar chromatographic properties can also cause suppression.[1]
Q4: How can I qualitatively identify if ion suppression is affecting my analysis?
A4: The most common method is Post-Column Infusion (PCI) . This technique involves infusing a constant flow of a solution containing this compound into the eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip in the stable baseline signal of the internal standard indicates a region in the chromatogram where ion suppression is occurring.[1]
Q5: How can I quantitatively measure the extent of ion suppression (Matrix Effect)?
A5: A Post-Extraction Spike Analysis is used to quantify the matrix effect. This involves comparing the peak area of the analyte/IS in a solution prepared in a clean solvent (Set A) to the peak area of the analyte/IS spiked into a pre-extracted blank matrix sample (Set B). The ratio of the peak areas (B/A) provides a quantitative measure of the matrix effect.[1] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating ion suppression when using this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression.
Step-by-Step Mitigation Strategies
-
Confirm and Characterize the Suppression: Before making changes, use the Post-Column Infusion and Post-Extraction Spike experiments detailed below to confirm that ion suppression is the root cause and to understand where it occurs in your chromatogram.
-
Optimize Chromatography: The primary goal is to chromatographically separate this compound and its analyte from the interfering matrix components.
-
Modify Gradient Profile: A shallower gradient can improve the resolution between the analytes and interferences.[1]
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase like phenyl-hexyl or biphenyl (B1667301) to alter elution selectivity.[1][3]
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems with sub-2 µm particle columns provide significantly higher peak efficiency and resolution, which can resolve analytes from suppressive matrix components.
-
-
Enhance Sample Preparation: A more rigorous sample cleanup is one of the most effective ways to remove interfering components before they enter the LC-MS system.
-
Move Beyond Protein Precipitation: While fast, protein precipitation (PP) is often insufficient for removing phospholipids.
-
Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques provide a much cleaner extract, significantly reducing matrix effects.[2][3] Several validated methods for hydroxy itraconazole successfully use SPE or LLE.[6][7]
-
-
Adjust Mass Spectrometer and Ion Source Conditions:
-
Ion Source Selection: Electrospray ionization (ESI) is highly susceptible to ion suppression.[2] If your instrumentation allows, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less affected by matrix components.[2]
-
Optimize ESI Parameters: Fine-tune source parameters such as gas flows, temperature, and spray voltage to maximize analyte signal and minimize the impact of interferences.
-
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment
Objective: To identify the retention time windows where ion suppression occurs.
Methodology:
-
Setup: Use a T-fitting to introduce a constant, low flow rate (e.g., 10 µL/min) of a solution containing this compound (e.g., 50 ng/mL) into the LC flow stream between the analytical column and the mass spectrometer.[1]
-
Equilibration: Allow the infusion to proceed until a stable, high-intensity baseline is observed for the internal standard's MRM transition.[1]
-
Injection: Inject a blank matrix sample that has been processed through your standard sample preparation procedure.[1]
-
Analysis: Monitor the baseline of the infused internal standard. A significant drop in signal intensity indicates a region of ion suppression. Compare the retention time of this suppression zone with the typical retention time of your analyte and IS.[1]
Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
Objective: To quantify the percentage of signal suppression or enhancement.
Caption: Workflow for quantitative matrix effect assessment.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of hydroxy itraconazole and this compound into the final reconstitution solvent.[1]
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of analyte and IS as in Set A into the final, extracted matrix.[1]
-
Set C (Pre-Extraction Spike): Spike the same amount of analyte and IS as in Set A into the blank matrix before the extraction procedure.[1]
-
-
Analysis: Inject and analyze multiple replicates of each set.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Data & Performance Metrics
Quantitative data from published methods can serve as a benchmark for performance.
Table 1: Example MRM Transitions for Itraconazole and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Itraconazole | 705.3 | 392.3 / 392.5 | [6][7] |
| Hydroxy Itraconazole | 721.2 / 721.3 | 408.3 / 408.4 | [6][7] |
| Hydroxy Itraconazole-d8 | 729.4 | 416.5 | [6] |
| Itraconazole-d9 | 716.5 | 402.6 | [6] |
| Itraconazole-d3 | 708.2 | 435.4 |[7] |
Table 2: Reported Recovery and Matrix Effect Data from Literature
| Compound | Sample Prep Method | Mean Recovery (%) | Matrix Effect | Reference |
|---|---|---|---|---|
| Hydroxy Itraconazole | Solid-Phase Extraction | 53.73% | Not explicitly stated | [6] |
| Hydroxy Itraconazole-d8 | Solid-Phase Extraction | 50.16% | Not explicitly stated | [6] |
| Hydroxy Itraconazole | Liquid-Liquid Extraction | 100.02% | Not explicitly stated | [7][8] |
| Itraconazole | Solid-Supported Liquid Extraction | 112.9% | Minimal (Factor ~1.0) |[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [providiongroup.com]
- 3. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. waters.com [waters.com]
- 5. myadlm.org [myadlm.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-performance liquid chromatography electrospray ionization-tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Technical Support Center: (2R,4S)-Hydroxy Itraconazole-d8 in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (2R,4S)-Hydroxy Itraconazole-d8 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in plasma sample analysis?
A1: this compound is the deuterated form of hydroxy itraconazole (B105839), the major active metabolite of the antifungal drug itraconazole.[1][2] In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). The use of a stable isotope-labeled internal standard is considered ideal because it has similar chemical and physical properties to the analyte being measured (hydroxy itraconazole), which helps to ensure accurate quantification by correcting for variations during sample processing and analysis.[3]
Q2: What are the general storage recommendations for ensuring the stability of hydroxy itraconazole in plasma samples?
A2: To maintain the integrity of hydroxy itraconazole in plasma, specific storage conditions are crucial. Studies have shown that itraconazole and its metabolites are stable in human plasma for 145 days when stored at -70°C.[4] Another study indicated stability for at least 30 days at -20°C.[5] For long-term storage, freezing at -70°C or lower is recommended. It is also important to minimize freeze-thaw cycles.
Q3: How does the stability of the deuterated standard, this compound, compare to the non-deuterated form?
A3: Generally, deuterated compounds are at least as stable as their non-deuterated counterparts. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance metabolic and chemical stability.[6][7] While specific stability studies for this compound were not found, it is expected to exhibit similar or better stability under the recommended storage conditions for hydroxy itraconazole. Proper storage in a dry environment and protection from light are also recommended for deuterated compounds to prevent potential back-exchange of deuterium (B1214612) with hydrogen from moisture.[6]
Q4: What analytical methods are typically used to quantify hydroxy itraconazole in plasma?
A4: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the quantification of itraconazole and hydroxy itraconazole in plasma due to its high selectivity and sensitivity.[4][8][9][10] These methods often employ a deuterated internal standard like this compound for accurate measurement.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound during sample preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Adsorption to Surfaces | Itraconazole has been found to adsorb to glass and plastic tubes. Pre-treating tubes with a silanizing agent like 10% dichlorodimethylsilane (B41323) in toluene (B28343) can prevent this.[11] |
| Inefficient Extraction | The choice of extraction method and solvent is critical. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used.[9] Ensure the pH of the plasma sample and the polarity of the extraction solvent are optimized for hydroxy itraconazole. |
| Sample pH | The extraction efficiency of itraconazole and its metabolites can be pH-dependent. Ensure the plasma is alkalinized before extraction as described in some protocols.[11] |
| Degradation during Extraction | Minimize the time samples are at room temperature during processing. Use of a quenching solution like cold acetonitrile (B52724) can halt potential enzymatic activity.[6] |
Issue 2: Apparent degradation of hydroxy itraconazole in stored plasma samples.
Possible Causes and Solutions:
| Storage Condition | Recommended Action |
| Improper Storage Temperature | Long-term storage should be at -70°C or colder.[4] Storage at -20°C is suitable for shorter periods (e.g., up to 30 days).[5] |
| Repeated Freeze-Thaw Cycles | Aliquot plasma samples into smaller volumes after collection to avoid multiple freeze-thaw cycles. |
| Exposure to Light | Store samples in amber vials or other light-protecting containers to prevent photodegradation.[6] |
| Enzymatic Degradation | If samples need to be stored for a short period before freezing, keep them on ice to minimize enzymatic activity.[12] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of (2R,4S)-Hydroxy Itraconazole into at least three replicates of the blank plasma matrix.
-
Freeze-Thaw Cycles:
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for a predetermined number of times (e.g., 3 to 5 cycles).
-
-
Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control samples that have not undergone freeze-thaw cycles.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the control samples. The stability is acceptable if the mean concentration of the stability samples is within ±15% of the mean of the control samples.
Protocol: Assessment of Long-Term Stability
-
Sample Preparation: Prepare a set of plasma samples spiked with known concentrations of (2R,4S)-Hydroxy Itraconazole.
-
Storage: Store these samples at the intended long-term storage temperature (e.g., -70°C).
-
Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a subset of the stored samples.
-
Analysis: Thaw the samples and analyze them with a freshly prepared calibration curve and quality control samples.
-
Data Evaluation: Compare the concentrations of the stored samples to the initial concentrations. The analyte is considered stable if the measured concentration is within an acceptable range (typically ±15%) of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in plasma.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification with Deuterated Itraconazole Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated itraconazole (B105839) as an internal standard in quantitative analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing a structured approach to problem-solving.
Question: Why is there poor accuracy and precision in my itraconazole quantification?
Answer:
Inaccurate and imprecise results when using a deuterated itraconazole internal standard (IS) can stem from several factors throughout the analytical workflow. A systematic investigation is crucial to identify and resolve the issue.
Initial Checks:
-
Verify Co-elution: Ensure that the chromatographic peaks for itraconazole and its deuterated internal standard are closely co-eluting. A significant separation can lead to differential matrix effects, where one compound is affected by ion suppression or enhancement more than the other.[1]
-
Assess Peak Shape: Poor peak shape can affect integration and, consequently, the accuracy of quantification. Investigate potential causes such as column degradation, inappropriate mobile phase, or sample solvent effects.
Potential Root Causes and Troubleshooting Steps:
-
Differential Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents, especially if they do not perfectly co-elute.
-
Action: Perform a matrix effect evaluation experiment to determine if ion suppression or enhancement is occurring at the retention time of itraconazole. (See Experimental Protocol 1).
-
-
Isotopic Contribution/Crosstalk: The deuterated internal standard may contain a small percentage of the unlabeled analyte, or the mass spectrometer may not have sufficient resolution to distinguish between the isotopic peaks of the analyte and the internal standard.
-
Action: Analyze a high-concentration solution of the deuterated itraconazole standard to check for the presence of the unlabeled analyte. If significant, the contribution to the analyte signal must be corrected for, or a purer standard should be used.
-
-
In-source Fragmentation of the Deuterated Standard: The deuterated internal standard can lose a deuterium (B1214612) atom in the ion source of the mass spectrometer, leading to a signal at the mass-to-charge ratio of the unlabeled analyte.
-
Action: Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
-
-
Deuterium-Hydrogen (H/D) Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, particularly at non-ideal pH or elevated temperatures.[1] This reduces the concentration of the deuterated standard and artificially inflates the analyte signal.
-
Action: Conduct a deuterium exchange experiment to assess the stability of the deuterated standard under your experimental conditions. (See Experimental Protocol 2).
-
Question: How can I investigate and mitigate matrix effects impacting my deuterated itraconazole standard?
Answer:
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common cause of inaccurate quantification. A systematic approach is required to identify and minimize their impact.
Investigation:
-
Post-Column Infusion: This technique helps to identify regions of ion suppression or enhancement across the chromatographic run. A solution of itraconazole is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A separate injection of a blank, extracted matrix is then made. Dips or rises in the baseline signal for itracoanzole indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This is a quantitative approach to assess matrix effects. (See Experimental Protocol 1 for a detailed procedure).
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation, while simple, is often insufficient to eliminate all matrix effects.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate itraconazole from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect on ionization. However, ensure that the diluted analyte concentration remains within the linear range of the assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard for itraconazole quantification?
A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis for several reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the unlabeled analyte. This means they behave similarly during sample extraction, chromatography, and ionization.
-
Correction for Variability: They can effectively compensate for variations in sample preparation (e.g., extraction recovery), injection volume, and matrix effects. Since the deuterated standard is affected by these factors in the same way as the analyte, the ratio of their peak areas remains constant, leading to more accurate and precise results.[2]
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte, ensuring that both experience the same matrix environment at the time of ionization.
Q2: What is isotopic exchange and how can it affect my results?
Isotopic exchange, also known as H/D back-exchange, is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[1] This process can be accelerated by factors such as high or low pH, elevated temperatures, and the use of protic solvents like water or methanol.[1]
This exchange leads to a decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled itraconazole. This will result in the underestimation of the actual itraconazole concentration in your samples.
Q3: Can the metabolites of itraconazole interfere with the quantification using a deuterated standard?
Yes, itraconazole is metabolized into several compounds, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole, and N-desalkyl-itraconazole (ND-ITZ).[3][4] While the deuterated internal standard can correct for many sources of variability, it is crucial to ensure that the chromatographic method separates the parent drug from its metabolites. If a metabolite is not chromatographically resolved and has a similar fragmentation pattern, it could potentially interfere with the quantification of itraconazole or its deuterated standard. Therefore, chromatographic specificity is a critical aspect of method development.
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of itraconazole using a deuterated internal standard.
Table 1: Accuracy and Precision of Itraconazole Quantification
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, ng/mL) | Accuracy (%) | Precision (%RSD) |
| Itraconazole | 45 | 45.4 ± 0.8 | 100.8 | 1.8 |
| 300 | 297.3 ± 2.4 | 99.1 | 0.8 | |
| 1200 | 1202.4 ± 9.6 | 100.2 | 0.8 | |
| Hydroxy-Itraconazole | 45 | 44.9 ± 0.3 | 99.7 | 0.6 |
| 300 | 300.3 ± 9.0 | 100.1 | 3.0 | |
| 1200 | 1200.0 ± 15.6 | 100.0 | 1.3 |
Data adapted from a study using itraconazole-d9 (B1162045) as the internal standard.[3]
Table 2: Recovery and Matrix Effect Data
| Analyte | Concentration Level | Mean Pretreatment Recovery (%) | Matrix Effect (%) |
| Itraconazole | Low | 98.4 | 100.6 |
| Medium | 101.8 | 101.2 | |
| High | 100.5 | 101.8 | |
| Hydroxy-Itraconazole | Low | 96.9 | 99.1 |
| Medium | 102.2 | 100.5 | |
| High | 99.8 | 99.7 |
Data adapted from a study evaluating the bioanalysis of itraconazole and its metabolites.[3]
Experimental Protocols
Experimental Protocol 1: Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantitatively evaluate the effect of the sample matrix on the ionization of itraconazole and its deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of itraconazole and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After the final extraction step, spike the extracted matrix with itraconazole and the deuterated internal standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with itraconazole and the deuterated internal standard at the same concentration as in Set A before starting the extraction procedure.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor by dividing the average peak area of the analyte in Set B by the average peak area of the analyte in Set A.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery: Calculate the extraction recovery by dividing the average peak area of the analyte in Set C by the average peak area of the analyte in Set B.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the ratio of the analyte peak area to the internal standard peak area for both Set A and Set B. Then, divide the ratio from Set B by the ratio from Set A. An IS-Normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.
-
Experimental Protocol 2: Evaluation of Deuterium-Hydrogen (H/D) Exchange
Objective: To determine the stability of the deuterated itraconazole internal standard and assess the potential for H/D exchange under the analytical conditions.
Methodology:
-
Prepare Test Solutions:
-
Solution A (Analyte + IS in Mobile Phase): Prepare a solution containing both itraconazole and the deuterated internal standard in your initial mobile phase.
-
Solution B (IS only in Mobile Phase): Prepare a solution containing only the deuterated internal standard in your initial mobile phase.
-
Solution C (IS in Extracted Blank Matrix): Spike the deuterated internal standard into a blank, extracted sample matrix at the working concentration.
-
-
Incubation: Store aliquots of these solutions under conditions that mimic your sample handling and analysis workflow (e.g., autosampler temperature and for the maximum anticipated run time).
-
Time-Point Analysis: Inject the solutions at various time points (e.g., t=0, 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solutions B and C, monitor for any increase in a signal at the mass transition of the unlabeled itraconazole. A growing peak at the analyte's m/z would be a direct indicator of H/D exchange.[1]
-
Visualizations
Caption: Troubleshooting workflow for inaccurate itraconazole quantification.
Caption: Key stages and potential pitfalls in the bioanalytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Differential matrix effects between analyte and deuterated IS.
This guide provides troubleshooting assistance and answers to frequently asked questions regarding differential matrix effects observed between an analyte and its corresponding deuterated internal standard (IS) in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects and why is my deuterated internal standard failing to correct for them?
A: A deuterated internal standard (D-IS) is designed to be chemically identical to the analyte, ensuring it experiences the same variations during sample preparation and ionization, thereby providing accurate correction.[1] However, differential matrix effects occur when the analyte and the D-IS experience different degrees of ion suppression or enhancement from co-eluting matrix components.[1][2] This undermines the reliability of the IS and can lead to inaccurate and imprecise quantification.[3][4]
The most common cause is a slight chromatographic separation between the analyte and the D-IS.[5] The substitution of hydrogen with heavier deuterium (B1214612) atoms can alter the physicochemical properties of the molecule (e.g., lipophilicity), causing the D-IS to elute slightly before or after the analyte.[3] If this separation occurs in a region where the matrix interference is changing rapidly, the analyte and IS will be exposed to different concentrations of suppressive components as they enter the mass spectrometer source, leading to a differential response.[5]
Q2: How can I quantitatively assess if I have a differential matrix effect?
A: The standard method for quantitatively assessing matrix effects is the post-extraction spike experiment .[6] This involves comparing the instrument response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a clean solvent. This allows for the calculation of the Matrix Factor (MF).[6] To assess for differential effects, the MF is calculated for both the analyte and the internal standard.
The key value to determine is the IS-Normalized Matrix Factor , which should be close to 1.0 if the IS is effectively compensating for the matrix effect.[6]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation, before reconstitution), spike the analyte and IS into the dried extract. Then, reconstitute with the solvent.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the extraction process. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze and Collect Data: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factors (MF):
-
Analyte MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
An MF value < 1.0 indicates ion suppression, while a value > 1.0 indicates ion enhancement.[6]
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = Analyte MF / IS MF
-
The IS-Normalized MF reveals how well the deuterated internal standard tracks the analyte.
| Scenario | Analyte MF | IS MF | IS-Normalized MF | Interpretation |
| No Significant Effect | 1.05 | 1.03 | 1.02 | The matrix has minimal impact on ionization. |
| Compensated Effect | 0.45 | 0.43 | 1.05 | Severe ion suppression is present, but the D-IS experiences the same effect as the analyte and provides accurate correction.[6] |
| Differential Effect | 0.85 | 0.50 | 1.70 | The IS is significantly more suppressed than the analyte. This will lead to overestimation of the analyte concentration. |
| Differential Effect | 0.50 | 0.85 | 0.59 | The analyte is significantly more suppressed than the IS. This will lead to underestimation of the analyte concentration. |
Q3: What are the first steps to troubleshoot poor data caused by suspected differential matrix effects?
A: When encountering poor accuracy, precision, or inconsistent results that point towards differential matrix effects, a systematic troubleshooting approach is necessary. The primary goal is to diagnose the root cause, which is often related to chromatography or significant matrix interference.
Detailed First Steps:
-
Meticulously Verify Co-elution: This is the most critical first step.[2] Overlay the chromatograms of the analyte and the D-IS from the same injection. Zoom in on the peaks to confirm if they are perfectly aligned. Even a very small offset can cause issues.[3]
-
Perform a Post-Column Infusion Experiment: This qualitative test helps visualize where ion suppression or enhancement occurs across your entire chromatographic gradient. If your analyte and IS elute in a region of significant suppression, this confirms the source of the problem. (See protocol below).[1][7]
Q4: My analyte and deuterated IS are slightly separated. How can I improve their co-elution?
A: If you've confirmed a chromatographic separation (isotope effect), several adjustments can be made to force the peaks to co-elute.
-
Modify the Gradient: Using a shallower gradient can broaden the peaks, which may be sufficient to ensure they overlap completely.[2]
-
Adjust Mobile Phase: Minor changes to the organic solvent ratio or pH can alter selectivity and may bring the peaks together.[2]
-
Change Column Temperature: Adjusting the column temperature can influence selectivity and retention, potentially improving co-elution.[2]
-
Use a Lower-Resolution Column: While counterintuitive, switching to a column with lower resolving power can be highly effective. Forcing the analyte and D-IS to elute as a single, sharp peak is often more important for accurate quantification than resolving them from each other.[3]
Q5: If chromatography changes don't work, what other strategies can I use to mitigate these effects?
A: If co-elution is perfect but a differential matrix effect persists, or if co-elution cannot be achieved, the focus must shift to removing the interfering components from the sample before analysis.
-
Improve Sample Preparation: This is the most effective way to combat matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE is a more selective cleanup technique than simple protein precipitation and can effectively remove many interferences.[8]
-
Solid-Phase Extraction (SPE): SPE provides an even higher degree of cleanup, allowing for targeted removal of interferences like phospholipids (B1166683) while retaining the analyte of interest.[2]
-
Phospholipid Removal Plates/Cartridges: Since phospholipids are a primary cause of matrix effects in plasma and serum, using specialized products (e.g., HybridSPE) that specifically target and deplete them can be highly effective.[9]
-
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the final extract can lower the concentration of matrix components to a level where they no longer cause significant ion suppression.[2]
-
Use an Alternative Internal Standard: If the issue is an unavoidable chromatographic isotope effect with deuterium, the best solution is to use a stable isotope-labeled (SIL) standard that does not exhibit this shift.
-
¹³C or ¹⁵N-labeled standards are considered the gold standard as they have virtually identical chromatographic behavior to the analyte and do not suffer from the isotope effect seen with deuterium.[3]
-
Appendix: Key Experimental Protocol
Protocol: Post-Column Infusion for Qualitative Assessment
This experiment helps to map the regions of ion suppression or enhancement across the chromatographic gradient.
Objective: To identify at which retention times co-eluting matrix components suppress or enhance the analyte signal.[1]
Methodology:
-
Setup:
-
Use a T-junction to connect the analytical column outlet, a syringe pump, and the MS inlet.[1]
-
Prepare a solution of your analyte and IS in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-range signal.
-
Load this solution into the syringe pump.
-
-
Execution:
-
Begin the infusion from the syringe pump at a low, constant flow rate (e.g., 10 µL/min). This provides a continuous, stable signal of your analyte to the mass spectrometer.
-
Inject a blank, extracted matrix sample onto the LC system and run your standard chromatographic gradient.
-
-
Analysis:
-
Monitor the signal of your analyte and IS throughout the run. A stable baseline indicates no matrix effect.
-
Dips or valleys in the baseline indicate regions of ion suppression .[7]
-
Peaks or humps in the baseline indicate regions of ion enhancement .
-
By comparing the retention time of your analyte in a normal run to the suppression/enhancement profile from this experiment, you can directly visualize if it elutes in a problematic region.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Improving co-elution of hydroxy itraconazole and its d8 standard.
Welcome to the technical support center for the analysis of hydroxy itraconazole (B105839) and its deuterated (d8) internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic analysis of hydroxy itraconazole and its d8 standard, providing a logical approach to problem-solving.
Issue 1: Poor Co-elution of Hydroxy Itraconazole and its d8 Internal Standard
Q: My hydroxy itraconazole and its d8 internal standard are not co-eluting perfectly. What could be the cause and how can I fix it?
A: The slight separation between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[1] Deuterium (B1214612) atoms are slightly larger and have a stronger C-D bond compared to C-H, which can lead to subtle differences in retention time. If they do not co-elute, they may be affected differently by matrix components, leading to inaccurate quantification due to differential ion suppression or enhancement.[1][2]
Troubleshooting Steps:
-
Verify the Co-elution: The first step is to visually confirm the extent of separation. Overlay the chromatograms of the analyte and the internal standard to observe any peak shift.[1]
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Minor adjustments to the organic modifier (e.g., acetonitrile, methanol) or the aqueous component (e.g., buffer type, pH) can alter selectivity and improve co-elution.[3]
-
Gradient Slope: A shallower gradient can broaden the peaks, which may promote better overlap.[3][4]
-
Column Temperature: Modifying the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving co-elution.[5][6]
-
-
Consider a Different Column: If optimizing the method parameters does not resolve the issue, a column with a different stationary phase chemistry or lower resolution might be necessary to achieve co-elution.[2]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing or fronting for hydroxy itraconazole. What are the common causes and solutions?
A: Poor peak shape can compromise resolution and lead to inaccurate integration. Common causes include secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
Troubleshooting Steps:
-
Address Secondary Interactions: Peak tailing for basic compounds like hydroxy itraconazole can occur due to interactions with residual silanol (B1196071) groups on the silica-based column.
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups or the analyte, thus minimizing secondary interactions.[7]
-
Column Choice: Using a column with high-purity silica (B1680970) or one that is end-capped can reduce silanol interactions.[8]
-
-
Avoid Column Overload: Injecting too much sample can lead to peak fronting.[7] Try reducing the injection volume or the sample concentration.[4][7]
-
Sample Solvent Compatibility: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard (d-IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[3]
Q2: Can the d8 internal standard interfere with the quantification of the native hydroxy itraconazole?
Yes, two potential issues are isotopic contribution and in-source fragmentation.
-
Isotopic Contribution: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. This can lead to a positive bias, especially at low concentrations.[1] It is important to check the certificate of analysis for isotopic purity and to inject a high concentration of the internal standard alone to assess this contribution.[1]
-
In-Source Fragmentation: The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, generating a signal at the mass of the native analyte. Optimizing the ionization source parameters can help minimize this effect.
Q3: What are typical LC-MS conditions for the analysis of hydroxy itraconazole?
Several validated methods have been published. The choice of conditions will depend on the specific instrumentation and desired run time. Below is a summary of conditions from published literature.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Hydroxy Itraconazole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[10] | Shim-pack GIS C18[11] | Capcell Pak C18 MG III, 100x2mm, 5 µm[12] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[10] | 1% Acetic acid in water[11] | Not specified |
| Mobile Phase B | 0.1% formic acid in acetonitrile[10] | Acetonitrile[11] | Not specified |
| Flow Rate | 0.500 mL/min[10] | Not specified | Not specified |
| Internal Standard | ITZ-OH-D5[10] | Itraconazole-d3[11] | D5-hydroxyitraconazole[12] |
Protocol 1: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting hydroxy itraconazole from plasma samples.
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (e.g., 100 ng/mL hydroxy itraconazole-d8 in methanol).[10]
-
Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile) to precipitate the plasma proteins.[10]
-
Vortex the mixture vigorously for 1 minute.[10]
-
Centrifuge the samples at a high speed (e.g., 3500 rpm) for 5 minutes.[10]
-
Transfer the supernatant for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow for Co-elution Issues
Caption: Troubleshooting workflow for improving co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. support.waters.com [support.waters.com]
- 6. transformer-tester.com [transformer-tester.com]
- 7. silicycle.com [silicycle.com]
- 8. scribd.com [scribd.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing isotopic purity of a deuterated internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the isotopic purity of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the key purity considerations for a deuterated internal standard?
Two critical purity aspects must be considered for deuterated internal standards:
-
Chemical Purity: This refers to the percentage of the desired chemical compound, irrespective of its isotopic composition. It ensures that no other chemical entities are present that could cause interfering peaks in the chromatogram.[1][2]
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the compound that is enriched with deuterium (B1214612) compared to the naturally occurring isotopes.[1][3] The most common isotopic impurity is the unlabeled (d0) analogue of the analyte.[1]
Q2: Why is the isotopic purity of a deuterated internal standard so important?
Impurities in a deuterated internal standard can significantly compromise the accuracy and reliability of quantitative analytical results.[1] Key issues include:
-
Cross-Signal Contribution: The presence of the unlabeled analyte as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).[1]
-
Non-Linear Calibration Curves: Interference from isotopes between the analyte and the internal standard can lead to non-linear calibration curves, biasing the quantitative results.[1]
-
Inaccurate Quantification: If the internal standard has significant chemical impurities, its actual concentration will be lower than the nominal concentration, leading to incorrect calculations of the analyte's concentration.[1]
Q3: What are the generally recommended purity levels for deuterated internal standards?
For dependable and reproducible results, high purity is essential. The general recommendations are:
| Purity Type | Recommended Level |
| Chemical Purity | >99% |
| Isotopic Purity | ≥98% |
It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier, which should specify both the chemical and isotopic purity.[1]
Q4: Which analytical techniques are most suitable for assessing isotopic purity?
The primary techniques for determining the isotopic purity of deuterated internal standards are:
-
High-Resolution Mass Spectrometry (HR-MS): This is a powerful technique for resolving and quantifying the different isotopologues (molecules that differ only in their isotopic composition) of a compound.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹H-NMR can be used to quantify the amount of unlabeled impurity, while ²H-NMR can provide information about the deuterium labeling.[6][7][8]
Q5: What should I do if I suspect my deuterated internal standard is impure?
If you have concerns about the purity of your internal standard, follow these steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the reported chemical and isotopic purity.[1]
-
Perform a Purity Check: If you have access to the necessary instrumentation, re-analyze the standard using HR-MS or NMR to verify its purity.[1]
-
Contact the Supplier: If your analysis confirms impurities, contact the supplier for further investigation and a potential replacement.
-
Assess the Impact: Determine if the level of impurity is acceptable for your assay's required sensitivity and accuracy.
Troubleshooting Guides
Problem 1: High background signal for the analyte in blank samples (prepared with internal standard only).
-
Possible Cause: The deuterated internal standard is contaminated with the unlabeled (d0) analyte.[1]
-
Troubleshooting Steps:
-
Prepare a sample containing only the internal standard in a clean solvent.
-
Analyze this sample using LC-MS/MS, monitoring the mass transition of the unlabeled analyte.
-
A significant peak at the analyte's retention time confirms contamination.[1]
-
Refer to the experimental protocols below to quantify the level of unlabeled impurity.
-
Problem 2: Non-linear calibration curve, especially at higher concentrations.
-
Possible Cause: Isotopic interference between the analyte and the internal standard.[1] This can be exacerbated by naturally occurring isotopes of the analyte interfering with the internal standard's signal.[9]
-
Troubleshooting Steps:
-
Examine the mass spectra of both the analyte and the internal standard to check for overlapping isotopic patterns.[1]
-
Ensure that the chosen mass transition for the internal standard is sufficiently resolved from the natural isotopic distribution of the analyte.[2]
-
Consider using an internal standard with a higher number of deuterium atoms to increase the mass difference.[2]
-
Problem 3: Poor reproducibility and accuracy in analytical results.
-
Possible Cause 1: Inconsistent purity between different batches of the internal standard.[1]
-
Troubleshooting Steps:
-
Always verify the purity of a new batch of internal standard before using it in an assay.[1]
-
-
Possible Cause 2: Degradation of the internal standard over time, potentially due to hydrogen-deuterium (H/D) exchange.[1][10]
-
Troubleshooting Steps:
-
Ensure proper storage conditions as recommended by the supplier to prevent degradation.[1]
-
Monitor the stability of the internal standard in the analytical solvent and biological matrix over time.[1][10]
-
Avoid placing deuterium labels on chemically unstable or exchangeable positions (e.g., O-H, N-H).[2]
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the general steps for determining the isotopic distribution of a deuterated internal standard.
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that yields a strong signal (e.g., 1 µg/mL).[1]
-
-
Instrumentation and Method:
-
Data Analysis:
Protocol 2: Quantification of Unlabeled Impurity using ¹H-NMR
This protocol provides a method to quantify the amount of non-deuterated analyte present as an impurity.
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated internal standard and a certified quantitative NMR (qNMR) standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) to create a solution of known concentration.
-
-
Instrumentation and Method:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay is used to allow for complete signal relaxation for accurate integration.[1]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. almacgroup.com [almacgroup.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Itraconazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the antifungal drug itraconazole (B105839) and its major metabolites: hydroxyitraconazole (B3325177) (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document presents a detailed overview of High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published literature.
Performance Comparison of Analytical Methods
The choice between HPLC and LC-MS/MS methods depends on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance of various validated methods for the analysis of itraconazole and its metabolites in biological matrices, primarily human plasma.
Table 1: Comparison of Validated HPLC Methods
| Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Detection |
| Itraconazole | 5-60 µg/mL | Not Reported | Not Reported | Not Reported | UV at 263 nm |
| Itraconazole | 10-60 µg/mL | Not Reported | <2.0 | Not Reported | UV at 264 nm |
| Itraconazole | 200-600 µg/mL | 99.33-99.66 | <2.0 | 99.33-99.66 | UV at 306 nm |
| Itraconazole & OH-ITZ | 5.0-500 | Not Reported | Not Reported | >70 | Fluorescence (Ex: 264 nm, Em: 380 nm)[1] |
Table 2: Comparison of Validated LC-MS/MS Methods
| Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Ionization |
| Itraconazole & OH-ITZ | 1-250 | Within ±15 of nominal | <15 | Not Reported | ESI+[2][3] |
| Itraconazole & OH-ITZ | ITZ: 1.08-403.28, OH-ITZ: 1.09-406.77 | Within ±15 of nominal | <15 | Not Reported | ESI+ |
| Itraconazole, OH-ITZ, Keto-ITZ, ND-ITZ | ITZ & OH-ITZ: 5-2500, Keto-ITZ & ND-ITZ: 0.4-200 | Within ±15 of nominal | <15 | ITZ: 97.4, OH-ITZ: 112.9, Keto-ITZ: 103.4, ND-ITZ: 102.3 | ESI+[4] |
| Itraconazole | 1-500 | 86.6-117.5 | <13.7 | Not Reported | ESI+[5] |
| Itraconazole & OH-ITZ | 10-1000 µg/mL | 100 ± 10 | <15 | Not Reported | ESI+[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analyses based on published literature.
HPLC Method with Fluorescence Detection for Itraconazole and Hydroxyitraconazole[1]
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, add an internal standard (e.g., loratidine) and extract with a hexane-dichloromethane (70:30, v/v) mixture. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution adjusted to pH 2.8 with orthophosphoric acid-acetonitrile (46:54)]-isopropanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 264 nm and emission at 380 nm.[1]
-
LC-MS/MS Method for Simultaneous Determination of Itraconazole and its Three Major Metabolites[4]
-
Sample Preparation: Solid-supported liquid extraction (SLE). Load 150 µL of human plasma onto an SLE cartridge. Elute the analytes with an organic solvent. Evaporate the eluate and reconstitute the residue.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: A typical flow rate for LC-MS/MS is between 0.3 and 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for itraconazole, hydroxyitraconazole, keto-itraconazole, N-desalkyl-itraconazole, and the internal standard.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the validation of an analytical method for itraconazole and its metabolites. This process ensures that the developed method is reliable, reproducible, and suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Signaling Pathways
This section is not applicable as the topic is on analytical method validation, which does not involve biological signaling pathways.
References
- 1. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
A Head-to-Head Comparison: (2R,4S)-Hydroxy Itraconazole-d8 Versus Non-Deuterated Standards in Bioanalytical Applications
In the realm of pharmacokinetic and drug metabolism studies, the accuracy and reliability of analytical methods are paramount. For researchers quantifying itraconazole's primary active metabolite, hydroxy itraconazole (B105839), the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated internal standard, (2R,4S)-Hydroxy Itraconazole-d8, and its non-deuterated counterpart, highlighting the significant advantages of the former in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled compounds, such as this compound, are widely recognized as the gold standard for internal standards in mass spectrometry-based quantification.[1] Their utility stems from the fact that their physical and chemical properties are nearly identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of deuterium (B1214612) atoms. This subtle but significant modification offers several distinct advantages over using a non-deuterated standard.
The primary benefit of a deuterated internal standard is its ability to compensate for variations during sample preparation and analysis.[2] Because the deuterated standard behaves almost identically to the non-deuterated analyte during extraction, chromatography, and ionization, it can effectively normalize for inconsistencies in sample recovery, matrix effects, and instrument response.[3] This co-elution and similar ionization behavior ensure a more accurate and precise quantification of the analyte.[2]
Performance Under the Microscope: A Data-Driven Comparison
While direct side-by-side comparative studies exhaustively detailing the performance of this compound against a non-deuterated standard for calibration are not prevalent in published literature—as the superiority of deuterated standards is a well-established principle—we can infer the performance advantages from validated bioanalytical methods that employ deuterated standards. The following table summarizes typical performance characteristics of an LC-MS/MS method for hydroxy itraconazole utilizing a deuterated internal standard.
| Parameter | Typical Performance with this compound as Internal Standard | Rationale for Superiority over Non-Deuterated Standard |
| Linearity (r²) | > 0.99 | The use of a co-eluting internal standard minimizes variability, leading to a more consistent response across the concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[4][5] | Reduced signal suppression or enhancement from matrix effects allows for more sensitive detection. |
| Precision (CV%) | < 15%[4] | Normalization for variations in sample processing and instrument response leads to lower coefficients of variation. |
| Accuracy (%) | 85 - 115%[4] | By correcting for analyte loss during extraction and matrix-induced ionization suppression or enhancement, the calculated concentration is closer to the true value. |
| Recovery (%) | Consistent but not critical | While the absolute recovery of the analyte may vary, the ratio to the deuterated internal standard remains constant, ensuring accurate quantification. A non-deuterated standard cannot reliably correct for extraction inefficiencies. |
| Matrix Effect | Minimized | The deuterated standard experiences similar matrix effects as the analyte, allowing for effective compensation. A non-deuterated standard would be affected differently, leading to inaccurate results. |
Experimental Insight: Protocols for Quantification
A robust and validated LC-MS/MS method is essential for the accurate quantification of hydroxy itraconazole in biological matrices. The following is a representative experimental protocol based on established methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting itraconazole and its metabolites from plasma samples.[1]
-
To 100 µL of plasma sample, add 50 µL of a methanol (B129727) solution containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 3500 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Flow Rate: 0.500 mL/min[1]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent and product ions of both hydroxy itraconazole and the deuterated internal standard.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Temperature: 500°C[1]
-
MRM Transitions:
-
Hydroxy Itraconazole: 721 > 408 m/z[6]
-
This compound: 729 > 416 m/z (hypothetical, based on an 8 Da shift) or as specified by the manufacturer.
-
Visualizing the Science: Pathways and Workflows
To better understand the context of this comparison, the following diagrams illustrate the metabolic pathway of itraconazole and a typical bioanalytical workflow.
Caption: Itraconazole Metabolism via CYP3A4
Caption: LC-MS/MS Bioanalytical Workflow
Conclusion
The use of this compound as an internal standard provides a clear analytical advantage over non-deuterated standards for the quantification of hydroxy itraconazole in biological matrices. Its ability to mimic the behavior of the analyte during sample processing and analysis leads to superior accuracy, precision, and sensitivity. For researchers and drug development professionals seeking the highest quality data in their pharmacokinetic and metabolic studies, the adoption of deuterated internal standards is not just a recommendation but a necessity for robust and reliable bioanalysis.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Guide to Bioanalytical Methods for Itraconazole Cross-Validation
For researchers, scientists, and drug development professionals, the accurate quantification of itraconazole (B105839) in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides an objective comparison of three common bioanalytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and microbiological bioassay. The performance of each method is evaluated based on published experimental data, with detailed protocols provided for reproducibility.
Performance Comparison of Bioanalytical Methods
The choice of a bioanalytical method for itraconazole depends on the specific requirements of the study, including desired sensitivity, selectivity, and throughput. While LC-MS/MS is often considered the gold standard due to its superior sensitivity and specificity, HPLC-UV and bioassays offer viable alternatives with their own advantages.
A key consideration in the bioanalysis of itraconazole is its major active metabolite, hydroxyitraconazole (B3325177). Chromatographic methods like HPLC and LC-MS can separate and individually quantify the parent drug and its metabolite. In contrast, microbiological bioassays measure the total antifungal activity, reflecting the combined effect of both itraconazole and hydroxyitraconazole. This can lead to discrepancies in measured concentrations between the methods, with bioassays generally reporting higher values.[1][2]
Quantitative Method Validation Parameters
The following tables summarize the key validation parameters for HPLC-UV, LC-MS/MS, and bioassay methods based on data from published studies.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Itraconazole Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5 - 500 ng/mL | 1 - 500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | 1 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% | < 13.7%[3] |
| Inter-day Precision (%CV) | < 15% | < 10.9%[3] |
| Intra-day Accuracy (% bias) | Within ±15% | 95.6 - 108.2%[3] |
| Inter-day Accuracy (% bias) | Within ±15% | 86.6 - 117.5%[3] |
| Recovery | > 70% | 69.5 - 72.0% |
Table 2: Performance Characteristics of a Microbiological Bioassay for Itraconazole
| Parameter | Bioassay |
| Linearity Range | 100 - 1600 µg/L |
| Lowest Reproducible Limit | 100 µg/L |
| Coefficient of Variation (%CV) | 11.0 - 17.1% |
| Correlation with HPLC (r) | 0.94 (for total concentration of itraconazole and hydroxyitraconazole)[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of bioanalytical assays. Below are representative experimental protocols for each of the discussed methods.
HPLC-UV Method Protocol
This protocol is based on a validated method for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., loratidine).
-
Add 5 mL of a hexane-dichloromethane (70:30 v/v) extraction solvent.
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of [0.01% triethylamine (B128534) solution (pH 2.8 with orthophosphoric acid)-acetonitrile (46:54)]-isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 264 nm and emission at 380 nm.
-
Injection Volume: 50 µL.
-
LC-MS/MS Method Protocol
This protocol outlines a rapid and sensitive method for the quantification of itraconazole in human plasma.[3]
-
Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma in a 96-well plate, add 50 µL of an internal standard solution (e.g., itraconazole-d5) in methanol.[4]
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate proteins.[4]
-
Vortex and centrifuge the plate at 3500 rpm for 5 minutes.[4]
-
Transfer the supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters Acquity UPLC or similar.[4]
-
Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.500 mL/min.[4]
-
Mass Spectrometer: Waters Xevo TQ-S or a comparable triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transitions of m/z 705.3 → 392.4 for itraconazole and an appropriate transition for the internal standard.[3]
-
Microbiological Bioassay Protocol
This protocol is based on an agar (B569324) diffusion method using Paecilomyces variotii as the test organism.[1]
-
Preparation of Assay Plates:
-
Prepare a suitable agar medium (e.g., Sabouraud dextrose agar).
-
Inoculate the molten agar with a standardized suspension of Paecilomyces variotii.
-
Pour the inoculated agar into petri dishes to a uniform thickness and allow to solidify.
-
Cut wells of a defined diameter into the agar.
-
-
Sample and Standard Application:
-
Prepare a series of itraconazole standards in drug-free serum.
-
Add a fixed volume of patient serum samples, quality controls, and standards to the wells in triplicate.
-
-
Incubation and Measurement:
-
Incubate the plates at a specified temperature (e.g., 30°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each well.
-
-
Quantification:
-
Construct a standard curve by plotting the zone diameter against the logarithm of the itraconazole concentration.
-
Determine the itraconazole concentration in the patient samples from the standard curve.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for Itraconazole Analysis by HPLC-UV.
Caption: Workflow for Itraconazole Analysis by LC-MS/MS.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Performance Under Pressure: A Comparative Guide to Inter-Assay Precision and Accuracy of Deuterated Internal Standards in Itraconazole Bioanalysis, Featuring (2R,4S)-Hydroxy Itraconazole-d8
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent itraconazole (B105839) and its active metabolite, hydroxyitraconazole (B3325177), the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the inter-assay precision and accuracy of various deuterated internal standards, with a focus on (2R,4S)-Hydroxy Itraconazole-d8, supported by published experimental data.
The use of stable isotope-labeled internal standards, particularly deuterated analogs, is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] These standards co-elute with the analyte of interest and exhibit similar ionization characteristics, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[1][2]
Comparative Analysis of Inter-Assay Precision and Accuracy
The following table summarizes the inter-assay precision (expressed as coefficient of variation, %CV) and accuracy (expressed as percent bias or within a certain range of the nominal value) from various validated bioanalytical methods for itraconazole and hydroxyitraconazole. While direct head-to-head comparative studies are limited, the data from these independent validations provide valuable insights into the performance of different deuterated internal standards.
| Internal Standard | Analyte | Concentration Levels (ng/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy | Reference |
| Itraconazole-d3 | Itraconazole | 10 - 1000 | ≤ 15% | 100 ± 10% | [3][4] |
| Itraconazole-d3 | Hydroxyitraconazole | 10 - 1000 | ≤ 15% | 100 ± 10% | [3][4] |
| Itraconazole-d5 and Hydroxyitraconazole-d5 | Itraconazole | 1 - 250 (LQC, MQC, HQC) | Within ±15% | Within ±15% | [5] |
| Itraconazole-d5 and Hydroxyitraconazole-d5 | Hydroxyitraconazole | 1 - 250 (LQC, MQC, HQC) | Within ±15% | Within ±15% | [5] |
| Not Specified Deuterated IS | Itraconazole & Metabolites | 5 - 2500 (QC levels) | Within acceptance criteria | Within acceptance criteria | [6] |
Note: Specific data for this compound was not available in the reviewed literature. However, its structural similarity to Hydroxyitraconazole-d5 suggests it would exhibit comparable performance.
Experimental Methodologies
The data presented above were generated using validated LC-MS/MS methods. While specific parameters vary between laboratories, the fundamental experimental protocols share a common workflow.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analytes and internal standard from the biological matrix, typically human plasma.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., this compound) is added to the plasma samples, calibrators, and quality controls (QCs).
-
Protein Precipitation: An organic solvent, such as acetonitrile, is added to precipitate proteins, which are then removed by centrifugation.[3][4]
-
Extraction: Further purification can be achieved through liquid-liquid extraction or solid-phase extraction to remove interfering substances.[5]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The prepared samples are then injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation: The analytes and internal standards are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions (MRM) are monitored for each analyte and internal standard to ensure selectivity and sensitivity.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for determining inter-assay precision and accuracy in a bioanalytical method using a deuterated internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Conclusion
The available data consistently demonstrate that the use of deuterated internal standards, such as Itraconazole-d3 and -d5, enables the development of highly precise and accurate bioanalytical methods for itraconazole and its metabolites. While specific performance data for this compound is not explicitly detailed in the reviewed literature, its properties as a stable isotope-labeled analog of hydroxyitraconazole strongly support its suitability as an internal standard. The choice of a specific deuterated internal standard may depend on commercial availability and the specific requirements of the assay. Ultimately, the implementation of a validated LC-MS/MS method with a suitable deuterated internal standard is critical for generating reliable data in pharmacokinetic and other drug development studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Internal Standards: (2R,4S)-Hydroxy Itraconazole-d8 vs. (2R,4S)-Hydroxy Itraconazole-d5
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis and pharmacokinetic studies, the accurate quantification of drug metabolites is paramount. Itraconazole (B105839), a broad-spectrum antifungal agent, is extensively metabolized in the body to its active metabolite, (2R,4S)-hydroxy itraconazole. The precise measurement of this metabolite in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, owing to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS assays, and for (2R,4S)-hydroxy itraconazole, both d5 and d8 deuterated analogs are commercially available. This guide provides an objective comparison of (2R,4S)-Hydroxy Itraconazole-d8 and (2R,4S)-Hydroxy Itraconazole-d5 to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between the two internal standards lies in the number of deuterium (B1214612) atoms incorporated into the molecule. This seemingly minor structural change results in a distinct mass difference, which is the fundamental principle behind their use in isotope dilution mass spectrometry.
| Property | This compound | (2R,4S)-Hydroxy Itraconazole-d5 |
| Molecular Formula | C₃₅H₃₀D₈Cl₂N₈O₅ | C₃₅H₃₃D₅Cl₂N₈O₅ |
| Molecular Weight | 729.68 g/mol | 726.66 g/mol |
| Exact Mass | 728.284 g/mol [1] | 725.266 g/mol |
| CAS Number | 1217516-26-1[1] | 1217524-77-0[2] |
Performance as Internal Standards in Mass Spectrometry
Both this compound and (2R,4S)-Hydroxy Itraconazole-d5 are excellent choices for use as internal standards in the quantification of (2R,4S)-hydroxy itraconazole. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.
The key considerations when choosing between the d8 and d5 analogs are:
-
Mass Separation: The d8 analog provides a larger mass difference from the unlabeled analyte compared to the d5 version. This can be advantageous in minimizing potential spectral crosstalk, where the isotopic tail of the analyte signal could interfere with the signal of the internal standard, especially at high analyte concentrations.
-
Chromatographic Behavior: Deuterated compounds can sometimes exhibit slightly earlier elution times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[3][4] While this effect is generally minimal, a higher degree of deuteration (as in d8) could theoretically lead to a more pronounced shift. However, for most applications, both d5 and d8 analogs are expected to co-elute closely enough with the analyte to provide reliable quantification.
-
Purity and Availability: The isotopic purity and commercial availability of both standards are high, making them readily accessible for research purposes.
In practice, both d5 and d8 have been successfully employed in validated LC-MS/MS methods for the determination of hydroxyitraconazole (B3325177) in biological matrices.[5][6] The choice between them may ultimately depend on the specific instrumentation, chromatographic conditions, and the required level of analytical rigor for a particular study.
Experimental Protocol: Quantification of (2R,4S)-Hydroxy Itraconazole in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the analysis of (2R,4S)-hydroxy itraconazole in human plasma, which can be adapted for use with either the d5 or d8 internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 50 µL of the working internal standard solution ((2R,4S)-Hydroxy Itraconazole-d5 or -d8 in methanol).
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to each well to precipitate proteins.[5]
-
Vortex the plate for 1 minute and then centrifuge at 3500 rpm for 5 minutes.[5]
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for separation.[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(2R,4S)-Hydroxy Itraconazole: The precursor ion is [M+H]⁺ at m/z 721.2. A common product ion is m/z 408.4.[7]
-
This compound: The precursor ion is [M+H]⁺ at m/z 729.4. A corresponding product ion would be m/z 416.5.
-
(2R,4S)-Hydroxy Itraconazole-d5: The precursor ion is [M+H]⁺ at m/z 726.3. A corresponding product ion would be m/z 413.4.
-
-
Data Analysis
The concentration of (2R,4S)-hydroxy itraconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples of known concentrations.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of (2R,4S)-Hydroxy Itraconazole.
Caption: Experimental workflow for the quantification of (2R,4S)-Hydroxy Itraconazole.
References
- 1. Hydroxy Itraconazole-d8 | C35H38Cl2N8O5 | CID 46781817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Evaluating the Extraction Recovery of (2R,4S)-Hydroxy Itraconazole-d8: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent itraconazole (B105839) and its primary active metabolite, hydroxy itraconazole, the selection of an appropriate internal standard and an efficient extraction method is paramount for accurate quantification. This guide provides a comparative evaluation of the extraction recovery for (2R,4S)-Hydroxy Itraconazole-d8, a commonly used deuterated internal standard, across different extraction methodologies. The data presented is compiled from published experimental studies to aid in the selection of the most suitable protocol for your analytical needs.
Comparative Extraction Recovery Data
The following table summarizes the extraction recovery percentages for this compound and its non-deuterated counterpart from human plasma using various extraction techniques.
| Analyte | Internal Standard | Extraction Method | Mean Extraction Recovery (%) | Reference |
| Hydroxy Itraconazole | This compound | Solid-Phase Extraction (SPE) | 53.73 | |
| Itraconazole | Itraconazole-d9 | Solid-Phase Extraction (SPE) | 52.07 | |
| This compound | - | Solid-Phase Extraction (SPE) | 50.16 | |
| Itraconazole-d9 | - | Solid-Phase Extraction (SPE) | 49.68 | |
| Hydroxy Itraconazole (OH-ITZ) | - | Solid-Supported Liquid Extraction (SLE) | 112.9 | [1] |
| Itraconazole (ITZ) | - | Solid-Supported Liquid Extraction (SLE) | 97.4 | [1] |
| Itraconazole | R51012 | Liquid-Liquid Extraction (LLE) | Not explicitly stated | [2] |
| Hydroxy Itraconazole | R51012 | Liquid-Liquid Extraction (LLE) | Not explicitly stated | [2] |
Note: The recovery of deuterated internal standards is expected to be comparable to their non-deuterated counterparts. Variations in reported recovery percentages can be attributed to differences in the specific SPE cartridges, solvents, and analytical instrumentation used in each study.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a validated LC-MS/MS method for the determination of itraconazole and hydroxy itraconazole in human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
In a polypropylene (B1209903) tube, aliquot 300 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution containing this compound.
-
Add 50 µL of 50% orthophosphoric acid solution (v/v) in water.
-
Vortex the mixture for approximately 30 seconds.
-
-
Solid-Phase Extraction:
-
Use hydrophilic-lipophilic balance (HLB) cartridges for extraction.
-
Condition the cartridges with an appropriate solvent.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest using a suitable elution solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Solid-Supported Liquid Extraction (SLE) Protocol
This method was developed for the simultaneous determination of itraconazole and its three main metabolites in human plasma.[1]
-
Sample Preparation:
-
Aliquot 150 µL of human plasma into an appropriate container.
-
-
Solid-Supported Liquid Extraction:
-
Load the plasma sample onto a solid-supported liquid extraction plate or column.
-
Apply a suitable organic extraction solvent and allow it to percolate through the support, extracting the analytes.
-
-
Analysis:
-
Collect the eluate.
-
Evaporate the solvent and reconstitute the residue.
-
Analyze the final extracts using reverse-phase chromatography and positive electrospray ionization mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the extraction recovery of this compound.
References
- 1. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS [pubmed.ncbi.nlm.nih.gov]
Comparison of different internal standards for itraconazole analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of itraconazole (B105839) in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to correct for variations in sample preparation, injection volume, and matrix effects. This guide provides a comparative overview of different internal standards used for itraconazole analysis, supported by experimental data from various validation studies.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible, leading to similar extraction recovery and ionization response. Stable isotope-labeled (SIL) analogues of the analyte, such as deuterated itraconazole, are widely considered the gold standard. They co-elute with the analyte, experiencing nearly identical matrix effects, which leads to the most accurate and precise quantification. However, the availability and cost of SIL-IS can be a factor. In such cases, structurally similar compounds or other drugs can be employed as alternative internal standards.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of various internal standards for itraconazole analysis based on data from different published studies. It is important to note that a direct comparison is challenging as the experimental conditions vary between studies.
| Internal Standard | Type | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| Itraconazole-d9 | Deuterated Analogue | 49.68 | Not Reported | ≤15 | ≤15 | [1] |
| Itraconazole-d8 | Deuterated Analogue | 50.16 (for hydroxy-itraconazole-d8) | Not Reported | ≤15 | ≤15 | [1] |
| Itraconazole-d3 | Deuterated Analogue | Not explicitly stated, but method showed good precision | Not explicitly stated, but method showed good accuracy | <5.0 | Not Reported | [2] |
| Bifonazole | Structural Analogue (Imidazole) | >89.1 (for Itraconazole) | Not Reported | <6.9 | <6.9 | [3] |
| Quinoxaline | Unrelated Compound | >80 | No significant matrix effect observed | <15 | <15 | [4] |
| Loratadine | Unrelated Compound | Not Reported | Not Reported | <8 | <8 | [5] |
| Clebopride | Unrelated Compound | Not Reported | Not Reported | <13.7 | <10.9 | [6] |
Note: The data presented is compiled from different sources and should be interpreted with caution due to variations in experimental protocols, matrices, and instrumentation.
Experimental Workflows and Methodologies
The selection of an internal standard is intrinsically linked to the entire analytical method. Below are diagrams and detailed protocols from selected studies to provide a comprehensive understanding of the experimental context.
Experimental Workflow for Itraconazole Analysis
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to ICH-Validated HPLC Methods for Itraconazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods validated according to International Council for Harmonisation (ICH) guidelines for the quantitative analysis of the antifungal drug itraconazole (B105839). The data and protocols presented are compiled from peer-reviewed scientific literature to aid in the selection and implementation of a suitable analytical method for research, quality control, and drug development purposes.
Understanding ICH Guidelines for HPLC Method Validation
The ICH provides a framework of guidelines to ensure that analytical methods are suitable for their intended purpose. For HPLC methods, validation involves demonstrating that the method is specific, linear, accurate, precise, and robust. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Validated RP-HPLC Methods for Itraconazole
The following table summarizes the chromatographic conditions and validation parameters of several reported Reverse-Phase HPLC (RP-HPLC) methods for the determination of itraconazole. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] | Method 4 [4] |
| Column | Enable C18G (250 x 4.6 mm, 5µm) | C18 column | Dionex C18 (250 x 4.6 mm, 5µm) | ODS Hypersil C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.1% w/v Glacial Acetic Acid (50:50 v/v) | Methanol (B129727): 0.1% Hydrochloric acid (99:1 v/v) | Methanol: pH 7.5 Potassium Dihydrogen Phosphate (40:60 v/v) | Acetonitrile: 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 264 nm | 264 nm | 306 nm | 260 nm |
| Retention Time | 3.44 min | 3.753 min | 5.2 min | ~4 min |
| Linearity Range | 10-60 µg/mL | 200-600 µg/mL | 200-600 µg/mL | 1-100 ppm |
| Correlation Coefficient (r²) | 0.996 | > 0.999 | 0.999 | 0.9972 |
| Accuracy (% Recovery) | Not explicitly stated | 98-102% | 99.33-99.66% | 92.61-104.33% |
| Precision (%RSD) | Not explicitly stated | < 2% | < 2% | Not explicitly stated |
| LOD | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.3 ppm |
| LOQ | Not explicitly stated | Not explicitly stated | Not explicitly stated | 1.0 ppm |
Experimental Protocols
Below are detailed methodologies for key validation experiments as described in the referenced literature, adhering to ICH guidelines.
Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
-
Standard Solution Preparation: A stock solution of itraconazole is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent (e.g., methanol or the mobile phase).
-
Calibration Curve: A series of at least five to six dilutions are prepared from the stock solution to cover the desired concentration range.[5]
-
Analysis: Each dilution is injected into the HPLC system in triplicate.
-
Data Evaluation: A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[2][3]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Method: Accuracy is typically determined by the standard addition method.
-
Procedure: A known amount of standard itraconazole is spiked into a pre-analyzed sample at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[2] For instance, one study performed recovery studies at three different concentrations (50%, 100%, and 150%) of the expected concentration by replicate analysis (n=3).[2]
-
Analysis: Each spiked sample is analyzed in triplicate.
-
Calculation: The percentage recovery is calculated using the following formula: % Recovery = [(Amount Found - Original Amount) / Amount Spiked] x 100
-
Acceptance Criteria: The mean recovery should be within an acceptable range, typically 98-102%.[2]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
System Precision (Repeatability):
-
Method Precision (Intermediate Precision):
-
Procedure: The assay is performed by different analysts on different days using different equipment to assess the variability of the method.
-
Calculation: The %RSD is calculated for the results obtained under these varied conditions.
-
Acceptance Criteria: The %RSD should be within acceptable limits, demonstrating the method's reproducibility.
-
Visualizing Method Validation and Comparison
The following diagrams, generated using Graphviz, illustrate the workflow of HPLC method validation and a comparison of the initial steps of two different itraconazole HPLC methods.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Caption: Comparison of initial steps for two itraconazole HPLC methods.
References
A Comparative Guide to the Limit of Quantification (LOQ) for Hydroxy Itraconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for determining the limit of quantification (LOQ) of hydroxy itraconazole (B105839), the active metabolite of the antifungal agent itraconazole. The selection of an appropriate analytical method with a sufficiently low LOQ is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the performance of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and bioassays, supported by experimental data from published studies.
Comparison of Analytical Methods for Hydroxy Itraconazole Quantification
The choice of analytical method for the quantification of hydroxy itraconazole in biological matrices is dictated by the required sensitivity, selectivity, and the nature of the study. While LC-MS/MS methods generally offer the lowest LOQ, HPLC-UV provides a more accessible alternative. Bioassays, although less specific, can provide an indication of the total antifungal activity.
| Analytical Method | Limit of Quantification (LOQ) for Hydroxy Itraconazole | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Biological Matrix |
| LC-MS/MS | 1 ng/mL[1][2] | 1 - 250 ng/mL[1][2] | Intra-day: <15%, Inter-day: <15%[3] | Within ±15% of nominal value[3] | Human Plasma[1][2] |
| LC-MS/MS | 5 ng/mL[3] | 5 - 2500 ng/mL[3] | Intra-day: <15%, Inter-day: <15%[3] | Within ±15% of nominal value[3] | Human Plasma[3] |
| HPLC-UV | 5 ng/mL[4] | 5 - 2500 ng/mL[4] | Intra-day: <11.3%, Inter-day: <12.2%[4] | Within 11.7% of nominal value[4] | Human Plasma[4] |
| HPLC-UV | 0.05 mg/L (50 ng/mL)[5] | 0.05 - 10 mg/L[5] | Intra-day: <10%, Inter-day: <10%[5] | Within 8.0% of nominal value[5] | Human Plasma[5] |
| Bioassay | Method dependent, generally less sensitive than chromatographic methods[6] | Not applicable | Higher variability compared to chromatographic methods[6] | Measures total antifungal activity, not specific to hydroxy itraconazole[7][8] | Serum[7] |
Experimental Protocols
Below are detailed methodologies for the quantification of hydroxy itraconazole using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for Hydroxy Itraconazole in Human Plasma
This protocol is a composite based on common practices in published literature[1][2][3].
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile (B52724) containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Chromatographic Conditions
-
Chromatographic System: A validated LC-MS/MS system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for hydroxy itraconazole and the internal standard.
HPLC-UV Method for Hydroxy Itraconazole in Human Plasma
This protocol is based on a published method with a 5 ng/mL LOQ[4].
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load 200 µL of human plasma onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the hydroxy itraconazole and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. Chromatographic Conditions
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 50 µL.
Visualizations
Figure 1. Experimental workflow for the LC-MS/MS based quantification of hydroxy itraconazole.
Figure 2. Metabolic pathway of itraconazole to its active metabolite, hydroxy itraconazole.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, sensitive high-performance liquid chromatography -ultraviolet method for the quantification of concentration and steady-state pharmacokinetics of itraconazole and hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of itraconazole and hydroxy-itraconazole in sera using high-performance-liquid-chromatography and a bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation Between Itraconazole and Hydroxy-Itraconazole Levels: A Comparative Guide
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent utilized for the treatment and prophylaxis of a variety of fungal infections. Following administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] The major and most significant of these is hydroxy-itraconazole, which possesses antifungal activity comparable to the parent drug.[3][4] Given that both compounds contribute to the overall therapeutic effect, understanding the correlation between their plasma concentrations is crucial for effective therapeutic drug monitoring (TDM) and ensuring optimal patient outcomes.
This guide provides a comprehensive comparison of itraconazole and hydroxy-itraconazole levels, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Metabolic Pathway of Itraconazole
Itraconazole is metabolized to hydroxy-itraconazole through hydroxylation, a reaction catalyzed by CYP3A4.[4] This active metabolite circulates in the plasma, often at concentrations higher than the parent drug.[3][5] Both itraconazole and hydroxy-itraconazole are also inhibitors of CYP3A4, which can lead to significant drug-drug interactions.[1][2] Further metabolism of hydroxy-itraconazole by CYP3A4 can lead to the formation of other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole.[1][4]
Quantitative Correlation Analysis
A strong positive correlation exists between itraconazole and hydroxy-itraconazole concentrations in human plasma. However, significant inter-individual variability has been observed, making it difficult to accurately predict hydroxy-itraconazole levels based solely on the concentration of the parent drug.[3][6] This variability can be attributed to factors such as genetic polymorphisms in CYP3A4, co-administration of CYP3A4 inhibitors or inducers, and variations in drug formulation and patient absorption.[3][7][8]
| Parameter | Value | Source |
| Number of Samples | 1,223 | [3] |
| Pearson's r | 0.7838 (95% CI: 0.7612 to 0.8045; P < 0.001) | [3][5] |
| Coefficient of Determination (r²) | 0.6143 | [5] |
| Median OH-ITZ:ITZ Ratio | 1.73 | [3][5] |
| Range of OH-ITZ:ITZ Ratio | 0.13 to 8.96 | [3][5] |
| Mean OH-ITZ:ITZ Ratio (± SD) | 1.829 ± 0.724 | [5] |
Table 1: Summary of correlation data between itraconazole (ITZ) and hydroxy-itraconazole (OH-ITZ) levels from a large-scale human sample analysis.
Experimental Protocols for Concentration Measurement
The quantification of itraconazole and its metabolites in plasma is typically performed using analytical chromatography techniques.
1. Sample Collection and Preparation:
-
Blood samples are collected in heparinized tubes.[9]
-
Plasma is separated by centrifugation.[10]
-
For sample clean-up and protein precipitation, acetonitrile (B52724) is added to the plasma samples. This is a common and critical step before analysis.[4]
2. Analytical Methodology:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS): This is the most common and robust method for the simultaneous determination of itraconazole and hydroxy-itraconazole.[3][4][10]
-
Calibration: Calibration curves are established over a clinically relevant concentration range. For instance, linear ranges of 15–1500 ng/mL for both itraconazole and hydroxy-itraconazole have been reported.[4]
-
Assay Validation: The accuracy of these assays typically ranges from 94.7% to 99.5%, with coefficients of variation (precision) between 1.0% and 3.4%.[10][11] The lower limit of quantification (LLOQ) is an important parameter, with reported values around 15 ng/mL for both analytes in some methods.[4]
Clinical and Research Implications
The significant correlation, coupled with the observed variability, underscores the importance of therapeutic drug monitoring (TDM) for patients on itraconazole therapy.[2][12] Monitoring only the parent drug may not provide a complete picture of the total antifungal activity.
-
Combined Concentration Monitoring: Due to the antifungal activity of hydroxy-itraconazole, it is often recommended to consider the sum of itraconazole and hydroxy-itraconazole concentrations for assessing therapeutic efficacy.[5]
-
Therapeutic Targets: For prophylaxis, a target itraconazole concentration of >0.5 µg/mL and a combined itraconazole + hydroxy-itraconazole level of ≥1.0 µg/mL is suggested. For treatment, the recommended targets are ≥1.0 µg/mL for itraconazole and ≥2.0 µg/mL for the combined levels.[5][13]
-
Free Drug Concentration: Recent studies indicate that the unbound, or "free," fraction of hydroxy-itraconazole in plasma is substantially higher than that of itraconazole.[14] Since only the free drug is pharmacologically active, this suggests that hydroxy-itraconazole may contribute more significantly to the in vivo antifungal effect than the parent drug, making its measurement even more critical.[14]
References
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro. – ScienceOpen [scienceopen.com]
- 9. Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Itraconazole Bioequivalence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence (BE) acceptance criteria and study outcomes for itraconazole (B105839), a key antifungal agent. Due to its highly variable nature, establishing bioequivalence for itraconazole formulations presents unique challenges. This document summarizes regulatory expectations, compares different formulations, and provides detailed experimental protocols to support researchers in this field.
Regulatory Landscape: Bioequivalence Acceptance Criteria
The determination of bioequivalence for itraconazole formulations is governed by stringent criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While the fundamental principles are aligned, nuances exist, particularly concerning highly variable drugs like itraconazole.
The standard acceptance criteria for bioequivalence are based on the 90% confidence interval (CI) of the geometric mean ratio (GMR) of the pharmacokinetic (PK) parameters for the test and reference products.[1][2][3] These parameters are primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4] For a product to be deemed bioequivalent, the 90% CI for these parameters must fall within the range of 80.00% to 125.00%.[2][3][5][6][7]
However, itraconazole is recognized as a highly variable drug (HVD), characterized by a within-subject variability of greater than 30% for PK parameters like Cmax.[6] For such drugs, regulatory agencies may permit a widened acceptance range for Cmax. The EMA, for instance, allows for a scaled-average bioequivalence approach where the acceptance limits for Cmax can be expanded to as wide as 69.84% to 143.19%, contingent on the demonstrated variability of the reference product.[4][6][8][9][10] The acceptance range for AUC, which reflects the extent of absorption, typically remains at the standard 80.00% to 125.00%.[4]
Both the parent drug, itraconazole, and its active metabolite, hydroxyitraconazole (B3325177), are typically measured in plasma during bioequivalence studies.[11] However, the bioequivalence determination is generally based on the parent compound, itraconazole.[11][12]
Comparative Analysis of Itraconazole Formulations
Bioequivalence studies for itraconazole often compare generic formulations to the innovator product (e.g., Sporanox®) or evaluate newer formulations with enhanced bioavailability, such as SUBA-itraconazole (Super Bioavailability).
| Formulation Comparison | Study Design | Key Pharmacokinetic Parameters (Geometric Mean Ratios and 90% CI) | Outcome |
| Generic Itraconazole vs. Innovator Itraconazole | Randomized, two-period, crossover study in healthy volunteers under fed conditions.[8][10] | Itraconazole: - AUC0-72h: 85.29% - 116.07%[8][9][10] - Cmax: 93.49% - 133.78% (within widened EMA limits of 72.15% - 138.59% due to high variability)[8][9][10] Hydroxyitraconazole: - AUC0-t: 80.47% - 104.86%[6] | The generic formulation was found to be bioequivalent to the reference product.[8][10] |
| SUBA-Itraconazole vs. Conventional Itraconazole | Crossover oral bioequivalence studies under fed conditions in healthy adult volunteers.[7] | The ratios of itraconazole and hydroxyitraconazole for SUBA-Itraconazole to conventional itraconazole were between 107% and 118% for Cmax_ss, Ctrough, and AUCtau, which were within the U.S. FDA-required bioequivalence range of 80% to 125%.[5][7][13][14] | SUBA-Itraconazole, with 35% less active drug, was demonstrated to be bioequivalent to conventional itraconazole.[13] |
Experimental Protocols in Itraconazole Bioequivalence Studies
The design and execution of bioequivalence studies for itraconazole are critical for generating reliable data. Below are detailed methodologies commonly employed in these studies.
Study Design and Population
-
Design: Most itraconazole BE studies employ a randomized, open-label, single-dose, two-period, two-sequence crossover design.[8][10][15] For highly variable drugs, a replicate design (e.g., three-period or four-period crossover) may be used to reduce the required sample size.[6][8][9][10]
-
Subjects: Studies are typically conducted in healthy adult male and female volunteers.[11]
-
Conditions: Studies are performed under both fasting and fed conditions as recommended by the FDA, as food can significantly affect the absorption of itraconazole.[11][16] A washout period of at least 14 days is typically implemented between study periods to ensure complete elimination of the drug from the body.[8][10]
Dosing and Sample Collection
-
Dosing: A single oral dose of the test and reference formulations (e.g., 100 mg itraconazole capsules) is administered in each period.[8][10][11]
-
Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at various time points post-dose, typically up to 72 or 96 hours.[8][10][15] A sufficient number of samples are collected around the expected Tmax to adequately characterize the peak exposure.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative determination of itraconazole and hydroxyitraconazole in human plasma.[15]
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both itraconazole and hydroxyitraconazole:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
-
Statistical Analysis: The primary pharmacokinetic parameters (AUC and Cmax) are log-transformed prior to statistical analysis. An analysis of variance (ANOVA) is performed to assess the effects of sequence, period, treatment, and subject. The 90% confidence intervals for the geometric mean ratios of the test to reference product for AUC and Cmax are calculated.[15]
Visualizing the Bioequivalence Assessment Workflow
The following diagrams illustrate the logical flow of a typical itraconazole bioequivalence study and the decision-making process for determining bioequivalence.
References
- 1. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miravistavets.com [miravistavets.com]
- 3. Bioequivalence of Orally Administered Generic, Compounded, and Innovator‐Formulated Itraconazole in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Open-Label Crossover Oral Bioequivalence Pharmacokinetics Comparison for a 3-Day Loading Dose Regimen and 15-Day Steady-State Administration of SUBA-Itraconazole and Conventional Itraconazole Capsules in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Open-Label Crossover Oral Bioequivalence Pharmacokinetics Comparison for a 3-Day Loading Dose Regimen and 15-Day Steady-State Administration of SUBA-Itraconazole and Conventional Itraconazole Capsules in Healthy Adults [escholarship.org]
- 8. Bioequivalence study of two formulations of itraconazole 100 mg capsules in healthy volunteers under fed conditions: a randomized, three-period, reference-replicated, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. db.cbg-meb.nl [db.cbg-meb.nl]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Safe Disposal of (2R,4S)-Hydroxy Itraconazole-d8: A Procedural Guide
For Research Use Only. Not for drug, household, or other uses.
This document provides essential safety and logistical information for the proper disposal of (2R,4S)-Hydroxy Itraconazole-d8. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this compound and its associated waste.
Compound Identification and Hazard Assessment
This compound is a deuterated, active metabolite of Itraconazole, a triazole antifungal agent.[1] According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, as a matter of standard laboratory practice, all chemical waste should be handled with care to minimize environmental impact. This compound is intended for laboratory research use only.[3]
Key Compound Data:
| Property | Value | Reference |
| Synonyms | R-63373-d8 | [2] |
| Molecular Formula | C35H30D8Cl2N8O5 | [2] |
| Molecular Weight | 729.68 | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1] |
| Hazards | Not classified as hazardous. No SARA 302, 313, or 311/312 hazards. | [2] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn and that you are familiar with emergency procedures.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
Ventilation: Handle in an area with adequate ventilation, such as a chemical fume hood.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water.[2][3]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[2][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the disposal procedure for this compound and associated waste. This process should be followed to ensure compliance with general laboratory safety standards.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to safe and compliant waste management.
-
Solid Waste:
-
Place all contaminated solid materials, including unused or expired this compound powder, contaminated gloves, pipette tips, and empty vials, into a designated, clearly labeled hazardous waste container for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound. This includes stock solutions, experimental solutions, and solvent rinses.
-
Do not mix aqueous waste with organic solvent waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any contaminated needles or syringes must be disposed of in a designated sharps container.
-
Step 2: Containerization and Labeling
-
Use chemically compatible, leak-proof containers for all waste streams.
-
Label each container clearly with "Hazardous Waste" (or as directed by your EHS department), the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[2]
-
Contain Spill: Prevent the spill from spreading or entering drains.[2]
-
Absorb Liquid: For liquid spills, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collect Waste: Carefully sweep or scoop up the absorbed material and any solid powder. Place it into the designated solid chemical waste container.
-
Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[2]
-
Dispose of Cleaning Materials: All materials used for cleanup should be disposed of as solid hazardous waste.
Step 4: Final Disposal
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Arrange for the collection and disposal of the waste through your institution's EHS department. All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and workflow process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
